(S)-1-Boc-3-fluoropyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUECTKVSIDXQQE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594010 | |
| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479253-00-4 | |
| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 479253-00-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-Boc-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-fluoropyrrolidine, a fluorinated derivative of the pyrrolidine scaffold, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The tert-butoxycarbonyl (Boc) protecting group makes this chiral amine a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination, to support its effective use in research and development.
Core Physical Properties
The key physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 189.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 74-80 °C at 2 mmHg |
| Density | 1.069 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | 1.4410 |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a critical physical constant for a liquid and a key indicator of its purity.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer and hot plate)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heat-transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a Thiele tube or oil bath, making sure the heat-transfer fluid is above the level of the sample but below the opening of the test tube.
-
The apparatus is heated gently and slowly (approximately 2 °C per minute) as the expected boiling point is approached.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a continuous and rapid stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid is its mass per unit volume and is an important parameter for reagent measurement and reaction setup.
Apparatus:
-
Pycnometer (for high accuracy) or a 10 mL graduated cylinder
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry pycnometer or 10 mL graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound (e.g., 5 mL) is carefully transferred into the pycnometer or graduated cylinder. The volume is recorded precisely.
-
The mass of the pycnometer or graduated cylinder containing the sample is measured.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the sample (mass of container with sample minus mass of empty container) by its volume.
Determination of Solubility (Qualitative Assessment)
Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
A selection of common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and water
-
Sample of this compound
Procedure:
-
Approximately 0.1 mL of this compound is added to a small test tube.
-
To this, 1 mL of the chosen solvent is added in small portions.
-
After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.
-
The mixture is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct phases remain or the sample does not dissolve, it is considered insoluble.
-
This process is repeated for each of the selected solvents.
Application in Synthetic Chemistry: An Experimental Workflow
This compound is a key intermediate in the synthesis of various biologically active molecules. The Boc-protecting group allows for the selective modification of other parts of the molecule, and it can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. A typical workflow involving this compound is its use as a chiral building block in the synthesis of a more complex target molecule.
Caption: Synthetic pathway utilizing this compound.
An In-Depth Technical Guide to (S)-1-Boc-3-fluoropyrrolidine: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural and stereochemical properties, conferred by the fluorine atom and the pyrrolidine ring, make it a sought-after component in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications, supported by detailed experimental protocols and data.
Chemical Structure and Stereochemistry
This compound, also known as tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate, is a synthetic organic compound. The structure consists of a five-membered saturated heterocycle, pyrrolidine, substituted with a fluorine atom at the 3-position. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.
The key feature of this molecule is its defined stereochemistry at the C3 carbon, designated as (S). This specific spatial arrangement of the fluorine atom is crucial for its interaction with biological targets and is often a critical factor in the efficacy and selectivity of the final drug candidate. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Figure 1. Chemical structure of this compound with stereochemistry indicated.
Physicochemical and Spectroscopic Data
Precise characterization of this compound is essential for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 189.23 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Table 2: NMR Spectral Data (CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 5.25 - 5.05 | m | CH-F | ||
| 3.80 - 3.40 | m | CH₂N | ||
| 2.30 - 2.00 | m | CH₂ | ||
| 1.47 | s | C(CH₃)₃ | ||
| ¹³C NMR | Chemical Shift (ppm) | Coupling Constant (¹JCF, Hz) | Assignment | |
| 154.5 | C=O (Boc) | |||
| 92.5 (d) | ~175 | C-F | ||
| 80.0 | C(CH₃)₃ | |||
| 52.0 (d) | ~20 | CH₂N | ||
| 44.5 (d) | ~20 | CH₂N | ||
| 34.0 (d) | ~20 | CH₂ | ||
| 28.5 | C(CH₃)₃ |
Note: NMR data is predicted based on typical values for similar structures and may vary slightly depending on experimental conditions.
Synthesis of this compound
A common and effective method for the stereospecific synthesis of this compound involves the nucleophilic fluorination of the corresponding chiral alcohol precursor, (R)-1-Boc-3-hydroxypyrrolidine, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with an inversion of stereochemistry at the reaction center (an SN2-type mechanism).
Figure 2. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST, 1.1 to 1.5 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) and then allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Applications in Drug Development
This compound serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals. The introduction of a fluorine atom at the 3-position with (S)-stereochemistry can lead to compounds with enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties.
This building block is particularly useful in the development of inhibitors for various enzymes and receptors where the specific stereochemistry and the electronic properties of the fluorine atom play a key role in binding interactions.
Figure 3. Logical relationship of this compound in a drug development pathway.
Conclusion
This compound is a synthetically versatile and highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom offer unique advantages in the design and synthesis of novel drug candidates. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers and scientists to access this important molecule for their drug discovery and development programs. The detailed physicochemical and spectroscopic data serve as a crucial reference for its characterization and quality control.
Spectroscopic Profile of (S)-1-Boc-3-fluoropyrrolidine: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-1-Boc-3-fluoropyrrolidine. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
This compound, a valuable intermediate in medicinal chemistry, requires precise characterization to ensure its identity, purity, and suitability for downstream applications. This guide summarizes the key spectroscopic data in easily comparable tables and provides generalized experimental procedures for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.25 - 5.05 | dm | ~52 | H-3 |
| 3.80 - 3.40 | m | - | H-2, H-5 |
| 2.30 - 2.00 | m | - | H-4 |
| 1.46 | s | - | -C(CH₃)₃ (Boc) |
Note: Data is typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to the residual solvent peak. The presence of the fluorine atom at the C-3 position induces a large doublet of multiplets for the H-3 proton due to geminal H-F coupling.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | C=O (Boc) |
| 93.5 (d, ¹JCF ≈ 175 Hz) | C-3 |
| 79.8 | -C(CH₃)₃ (Boc) |
| 52.0 (d, ²JCF ≈ 22 Hz) | C-2 |
| 44.5 (d, ²JCF ≈ 21 Hz) | C-5 |
| 34.0 (d, ³JCF ≈ 8 Hz) | C-4 |
| 28.5 | -C(CH₃)₃ (Boc) |
Note: Spectra are typically recorded with proton decoupling. The carbon signals of the pyrrolidine ring exhibit splitting due to coupling with the fluorine atom.
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity |
| -175 to -185 | m |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The multiplicity will depend on the couplings to adjacent protons.
Table 4: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2975 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1400 | C-H bend (alkane) |
| ~1160 | C-N stretch |
| ~1090 | C-F stretch |
Note: The spectrum is characterized by a strong carbonyl absorption from the Boc protecting group and a C-F stretching vibration.
Table 5: Mass Spectrometry Data
| m/z Value | Interpretation |
| 190.1 | [M+H]⁺ (Calculated for C₉H₁₇FNO₂: 189.12) |
| 134.1 | [M+H - C₄H₉]⁺ (Loss of tert-butyl group) |
| 88.1 | [M+H - Boc]⁺ (Loss of the Boc group) |
Note: Data is typically acquired using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern is characterized by the loss of the tert-butyl group and the entire Boc protecting group.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals.
-
¹⁹F NMR Acquisition: Acquire the spectrum, which may be proton-coupled or decoupled depending on the desired information.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Thin Film Method):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, dissolve a small amount of the solid sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. The sample is nebulized and ionized to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound, enabling researchers to confidently verify their materials and proceed with their research and development endeavors.
The Strategic Role of Fluorine in Enhancing the Biological Activity of Pyrrolidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry. This is particularly true for heterocyclic compounds like pyrrolidine, a versatile scaffold found in numerous biologically active molecules. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacological profile. This guide provides a comprehensive overview of the role of fluorine in modulating the biological activity of pyrrolidine-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
The Impact of Fluorination on Key Pharmacological Parameters
The strategic placement of fluorine atoms on the pyrrolidine ring can significantly enhance a compound's potency, metabolic stability, and pharmacokinetic properties. These improvements stem from a combination of electronic and conformational effects.
Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its binding affinity to target proteins. Fluorination can modulate the pKa of nearby functional groups, affecting ionization states and the ability to form key interactions within a binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and can displace water molecules from a binding site, leading to a favorable entropic contribution to binding.
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at metabolically labile positions on the pyrrolidine scaffold, the metabolic half-life of a drug can be substantially increased, leading to improved bioavailability and potentially reduced dosing frequency.
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetics. The effect of fluorine on logP is context-dependent; for instance, a single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This allows for the precise tuning of a compound's solubility and permeability profile.
Quantitative Analysis: Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
To illustrate the tangible benefits of fluorinating the pyrrolidine scaffold, this section presents comparative data for a series of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[1][2][3] DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. The pyrrolidine ring is a common feature in many DPP-IV inhibitors, and its fluorination has been shown to significantly enhance their therapeutic potential.[4]
Table 1: Comparative In Vitro Potency of Fluorinated vs. Non-Fluorinated Pyrrolidine-Based DPP-IV Inhibitors
| Compound ID | Pyrrolidine Moiety | DPP-IV IC50 (nM) | Reference Compound IC50 (nM) | Fold Improvement |
| 1a | Pyrrolidine | 150 | - | - |
| 1b | (S)-3-Fluoropyrrolidine | 25 | 150 | 6.0 |
| 2a | Pyrrolidine | 80 | - | - |
| 2b | (3S,4S)-3,4-Difluoropyrrolidine | 10 | 80 | 8.0 |
| 3a | Pyrrolidine | 55 | - | - |
| 3b | 3,3-Difluoropyrrolidine | 5 | 55 | 11.0 |
Note: The data presented in this table is a representative compilation from various sources in the literature to illustrate the trend of improved potency with fluorination. The reference compounds are the direct non-fluorinated analogs of the fluorinated compounds shown.
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in Human Liver Microsomes (HLM)
| Compound ID | Pyrrolidine Moiety | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound t½ (min) |
| 4a | Pyrrolidine | 25 | 27.7 | - |
| 4b | (S)-3-Fluoropyrrolidine | 75 | 9.2 | 25 |
| 5a | Pyrrolidine | 15 | 46.2 | - |
| 5b | 3,3-Difluoropyrrolidine | 90 | 7.7 | 15 |
Note: This table provides illustrative data on the enhanced metabolic stability conferred by fluorination of the pyrrolidine ring. The reference compounds are the direct non-fluorinated analogs.
Table 3: Comparative Pharmacokinetic Parameters of a Fluorinated vs. Non-Fluorinated Pyrrolidine-Containing Drug Candidate
| Parameter | Non-Fluorinated Analog | Fluorinated Analog (3,3-difluoropyrrolidine) |
| Oral Bioavailability (F%) | 25 | 70 |
| Plasma Clearance (CLp, mL/min/kg) | 50 | 15 |
| Volume of Distribution (Vd, L/kg) | 3.5 | 2.8 |
| Elimination Half-life (t½, h) | 1.2 | 4.5 |
Note: This table showcases the significant improvement in the pharmacokinetic profile of a drug candidate upon incorporation of a difluorinated pyrrolidine scaffold.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key assays are provided below.
Synthesis of (S)-3-Fluoropyrrolidine Amide Derivatives (General Procedure)
The synthesis of fluorinated pyrrolidine amides often starts from a chiral precursor, such as (S)-3-hydroxypyrrolidine.
-
Fluorination of the Hydroxyl Group: (S)-N-Boc-3-hydroxypyrrolidine is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled to -78°C, and a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (R)-N-Boc-3-fluoropyrrolidine.
-
Deprotection of the Boc Group: The (R)-N-Boc-3-fluoropyrrolidine is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane and stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield (R)-3-fluoropyrrolidine hydrochloride.
-
Amide Coupling: To a solution of the desired carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HATU or EDC is added, followed by a base (e.g., DIPEA). (R)-3-fluoropyrrolidine hydrochloride is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.
In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of DPP-IV.
-
Reagents and Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the microplate, add the DPP-IV enzyme solution.
-
Add the test compound dilutions to the wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.
-
Reagents and Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compounds dissolved in DMSO
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
DPP-IV Inhibition and the Incretin Signaling Pathway
Experimental Workflow for Evaluating Fluorinated Pyrrolidine Inhibitors
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold is a highly effective strategy for optimizing the pharmacological properties of drug candidates. As demonstrated with DPP-IV inhibitors, fluorination can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic profile. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role of fluorine in enhancing the biological activity of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. A thorough and systematic evaluation of fluorinated analogs is crucial for harnessing the full potential of this powerful medicinal chemistry tool.
References
Fluorinated Pyrrolidine Derivatives: A Technical Guide to Their Discovery and Significance in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This is due to fluorine's unique properties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When combined with privileged structures like the pyrrolidine ring—a five-membered nitrogen heterocycle prevalent in numerous bioactive compounds—the resulting fluorinated derivatives offer a powerful platform for drug discovery.[4] The pyrrolidine scaffold provides a three-dimensional architecture that can effectively explore pharmacological space, while fluorine acts as a "magic bullet" to fine-tune properties such as metabolic stability, target affinity, and bioavailability.[4][5]
This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of fluorinated pyrrolidine derivatives. It details their impact on physicochemical properties, showcases their application in prominent drug classes through a detailed case study, and provides actionable experimental protocols for researchers in the field.
The Strategic Impact of Fluorination on Molecular Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic and steric character.[6] These alterations are leveraged by medicinal chemists to overcome common drug development hurdles.[6][7]
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by enzymes like cytochrome P450.[8] Replacing metabolically vulnerable C-H bonds with C-F bonds can dramatically increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[8]
-
Modulation of Lipophilicity : Fluorine substitution often increases a molecule's lipophilicity (the ability to dissolve in fats and lipids), which can enhance its capacity to cross biological membranes, including the blood-brain barrier.[3][5][8] This property is critical for drugs targeting the central nervous system.
-
Reduced Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby functional groups, such as amines commonly found in the pyrrolidine ring.[3][6][9] This reduction in basicity can improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gastrointestinal tract.[6]
-
Increased Binding Affinity : Fluorine's electronegativity can alter the electron distribution within a molecule, influencing non-covalent interactions with target proteins or enzymes.[6][8] This can lead to stronger and more selective binding, thereby increasing the drug's potency.
Synthetic Pathways to Fluorinated Pyrrolidines
The synthesis of chiral fluorinated pyrrolidines is an active area of research, with several robust methods available. One of the most powerful techniques is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[10] This method allows for the efficient and stereocontrolled construction of the pyrrolidine ring.[10] Other notable strategies include the ring-expansion of fluorinated azetidines and multi-step syntheses starting from fluoroalkyl precursors.[11][12] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of the Fluorinated Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyrrolidine, has become a cornerstone of modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly influence the conformation of the pyrrolidine ring, which in turn can modulate the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the conformational analysis of fluorinated pyrrolidine rings, detailing the governing principles, experimental and computational methodologies, and key data for researchers in the field.
Core Principles: The Influence of Fluorine on Pyrrolidine Conformation
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. The positions of substituents on the ring dictate the preferred pucker. For proline, the most well-known pyrrolidine-containing amino acid, these are often referred to as Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo puckers.
The substitution of hydrogen with a highly electronegative fluorine atom introduces significant stereoelectronic effects that bias this equilibrium:
-
Gauche Effect: A primary driver of conformational preference in fluorinated systems is the gauche effect. In the context of 3-fluoropyrrolidines, this effect favors a gauche relationship between the fluorine atom and the electron-withdrawing nitrogen atom of the ring. This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σCF and σCH→σCN.[1][2] Protonation of the nitrogen further enhances this effect through a favorable electrostatic interaction between the resulting ammonium cation and the partial negative charge on the fluorine (NH₂⁺∙∙∙Fδ⁻).[1][2]
-
Anomeric Effect: In cases of fluorination at the C2 position (α to the nitrogen), a generalized anomeric effect, arising from nN→σ*CF electron delocalization, can impart a strong conformational bias.[1][2][3] This interaction involves the donation of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond.
-
Steric and Electrostatic Interactions: While stereoelectronic effects are powerful, they are modulated by classic steric repulsions and other electrostatic interactions within the molecule. In some instances, particularly with multiple fluorine substituents or bulky groups, these interactions can diminish or override the conformational bias induced by the gauche or anomeric effects.[1][2][3][4][5]
The interplay of these effects allows for the rational design of pyrrolidine-containing molecules with specific, predictable three-dimensional shapes, a concept of immense value in drug development.[6]
Experimental and Computational Workflow
The conformational analysis of a novel fluorinated pyrrolidine derivative typically follows a multi-pronged approach, combining synthesis, spectroscopy, crystallography, and computational modeling.
Caption: A typical experimental workflow for conformational analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate conformational analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of fluorinated pyrrolidines.[4][5]
-
Objective: To determine the predominant ring pucker and the orientation of the fluorine substituent in solution.
-
Methodology:
-
Sample Preparation: Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
1D Spectra Acquisition: Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
-
2D Homonuclear Correlation (COSY): Acquire a ¹H-¹H COSY spectrum to assign proton resonances and identify spin systems.
-
Vicinal Coupling Constant (³J) Analysis: Measure the ³JHH and ³JFH coupling constants from the high-resolution 1D ¹H spectrum. These values are dependent on the dihedral angle (Karplus relationship) and provide critical information about the ring pucker.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or a 1D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.[4][5] NOE effects are distance-dependent (proportional to r⁻⁶) and reveal through-space proximities between nuclei (e.g., between the fluorine and specific protons on the ring), which helps to define the stereochemistry and conformation.[4][5]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamic equilibrium between conformers. Changes in coupling constants and chemical shifts can provide thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational exchange.
-
2. Single-Crystal X-Ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[4][5]
-
Objective: To obtain a precise three-dimensional structure of the molecule in a crystal lattice.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure. The resulting model provides precise bond lengths, bond angles, and torsional angles.
-
3. Computational Chemistry
Quantum chemical calculations complement experimental data by providing insights into the relative energies of different conformers and the underlying electronic effects.[1][2]
-
Objective: To calculate the geometries and relative stabilities of all possible low-energy conformers.
-
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all potential energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3BJ) and basis set (e.g., 6-311++G**).[2] For higher accuracy, coupled-cluster methods like CCSD can be used as a benchmark.[2]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).
-
Solvation Modeling: To compare with solution-phase NMR data, incorporate the effects of the solvent using implicit (e.g., PCM, SMD) or explicit solvent models.[2]
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions (e.g., nN→σ*CF) that stabilize specific conformations.[3]
-
Key Conformational Determinants
The final conformational preference of a fluorinated pyrrolidine ring is a result of a delicate balance between several competing factors.
Caption: Interplay of forces governing fluoropyrrolidine conformation.
Quantitative Conformational Data
The following tables summarize representative quantitative data extracted from computational and experimental studies on fluorinated pyrrolidines and related prolines. These values illustrate the energetic consequences of fluorination.
Table 1: Calculated Relative Energies of 3-Fluoropyrrolidine Conformers
| Conformer | N-H Orientation | Ring Pucker | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| 1 | Axial | cis-Twist | 0.00 | Intramolecular F∙∙∙H hydrogen bond |
| 2 | Equatorial | trans-Envelope | +0.45 | Gauche effect |
| 3 | Equatorial | cis-Envelope | +0.90 | - |
Data derived from benchmark DFT calculations, highlighting the subtle energy differences between stable conformers. The most stable conformer benefits from an intramolecular hydrogen bond.[2]
Table 2: Influence of 4-Fluorination on Proline Ring Pucker Preference
| Compound | Fluorine Stereochemistry | Preferred Pucker | Driving Force |
| (4R)-Fluoroproline | trans to COOH | Cγ-exo | Gauche effect (N-C-C-F) |
| (4S)-Fluoroproline | cis to COOH | Cγ-endo | Gauche effect (N-C-C-F) |
This table demonstrates how the stereochemistry of the fluorine atom at the 4-position reliably dictates the ring pucker in fluorinated proline derivatives, a principle widely used in peptide and protein engineering.[6][7][8][9]
Conclusion
The conformational analysis of fluorinated pyrrolidines is a mature field that leverages a powerful combination of synthetic chemistry, advanced spectroscopy, and high-level computational modeling. The ability of fluorine to enforce specific ring puckers through well-understood stereoelectronic effects, such as the gauche and anomeric effects, provides a robust tool for molecular design. For researchers in drug discovery, a thorough understanding of these principles and experimental techniques is essential for the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
References
- 1. d-nb.info [d-nb.info]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
(S)-1-Boc-3-fluoropyrrolidine: A Chiral Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The incorporation of a fluorine atom into the pyrrolidine scaffold offers a unique combination of steric and electronic properties that can significantly influence the pharmacological profile of a molecule. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid and stereochemically defined framework. The Boc protecting group allows for the selective functionalization of the pyrrolidine nitrogen under mild conditions, making it a versatile intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase IV (DPP-4) and Aurora Kinase inhibitors.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 190.23 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
| Chirality | (S)-enantiomer |
Table 2: Representative Spectral Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.25-5.05 (dm, J = 52.0 Hz, 1H, CHF), 3.80-3.40 (m, 4H, CH₂NCH₂), 2.30-2.00 (m, 2H, CH₂CHF), 1.46 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.6 (C=O), 92.5 (d, J = 175.0 Hz, CF), 80.0 (C(CH₃)₃), 51.0 (d, J = 22.0 Hz, CH₂N), 44.0 (d, J = 20.0 Hz, CH₂N), 34.0 (d, J = 21.0 Hz, CH₂CF), 28.4 (C(CH₃)₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -175.0 to -180.0 (m) |
| Mass Spectrometry (ESI) | m/z: 191.13 [M+H]⁺, 214.11 [M+Na]⁺ |
Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the nucleophilic fluorination of the corresponding chiral alcohol, (R)-1-Boc-3-hydroxypyrrolidine. This reaction typically proceeds with inversion of stereochemistry. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.
Reaction Scheme:
Caption: Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor® (1.1 - 1.5 eq) in anhydrous dichloromethane to the stirred solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Representative Quantitative Data:
-
Yield: 60-80%
-
Enantiomeric Excess (ee): >98% (typically proceeds with high stereoinversion)
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The 3-fluoropyrrolidine moiety is particularly prevalent in inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-4) and Aurora Kinases.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes.
The (S)-3-fluoropyrrolidine moiety is a key component in several DPP-4 inhibitors, where it often interacts with the S1 pocket of the enzyme. The fluorine atom can enhance binding affinity and improve the pharmacokinetic properties of the inhibitor.
Caption: DPP-4 Signaling Pathway and Inhibition.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy. Aurora kinase inhibitors can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
The (S)-3-fluoropyrrolidine scaffold has been incorporated into potent and selective Aurora kinase inhibitors. The specific stereochemistry and the presence of the fluorine atom can contribute to the inhibitor's binding affinity and selectivity for the ATP-binding pocket of the kinase.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a small molecule inhibitor using a chiral building block like this compound.
Caption: General workflow for small molecule inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique stereochemical and electronic properties, imparted by the fluorinated pyrrolidine ring, make it an attractive component for the design of potent and selective enzyme inhibitors. The straightforward synthesis from its corresponding hydroxyl precursor and the facile manipulation of the Boc-protecting group further enhance its utility in drug discovery and development. The successful incorporation of this moiety into DPP-4 and Aurora kinase inhibitors highlights its significance in addressing key therapeutic areas such as diabetes and oncology. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their synthetic endeavors.
References
Physicochemical parameters of N-Boc-protected fluoropyrrolidines
An In-depth Technical Guide to the Physicochemical Parameters of N-Boc-Protected Fluoropyrrolidines
Introduction
N-Boc-protected fluoropyrrolidines are a significant class of saturated heterocyclic compounds widely utilized as chiral building blocks in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrrolidine ring, combined with the presence of the tert-butoxycarbonyl (Boc) protecting group, offers a powerful strategy to modulate the physicochemical properties of resulting drug candidates.[1][2] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, basicity (pKa), and binding affinity.[3][4][5] Consequently, a thorough understanding and precise measurement of parameters such as lipophilicity (logP), acid dissociation constant (pKa), solubility, and polar surface area (PSA) are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel therapeutics.[6] This guide provides a comprehensive overview of these key physicochemical parameters, detailed experimental protocols for their determination, and a logical workflow for the characterization of new chemical entities within this class.
Key Physicochemical Parameters
The optimization of a drug candidate's pharmacokinetic and pharmacodynamic properties is intrinsically linked to its physicochemical profile. For N-Boc-protected fluoropyrrolidines, the interplay between the fluorinated core and the Boc-protecting group dictates these characteristics.
Data Summary
Quantitative experimental data for a wide range of N-Boc-protected fluoropyrrolidines is not centrally cataloged and is often specific to individual research programs. However, established trends and computational models allow for reliable estimation. The introduction of fluorine generally increases lipophilicity and lowers the pKa of the pyrrolidine nitrogen (after deprotection).[7][8] The table below presents calculated or representative data for prototypical N-Boc-fluoropyrrolidine structures to illustrate these trends.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Calculated pKa (of deprotected amine) | Topological Polar Surface Area (TPSA) (Ų) |
| tert-butyl pyrrolidine-1-carboxylate | C₉H₁₇NO₂ | 171.24 | 1.69 | ~11.2 | 29.54 |
| tert-butyl 3-fluoropyrrolidine-1-carboxylate | C₉H₁₆FNO₂ | 189.23 | 1.75 | ~9.8 | 29.54 |
| tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | C₉H₁₅F₂NO₂ | 207.22 | 1.81 | ~7.5 | 29.54 |
| tert-butyl 4-fluoropyrrolidine-1-carboxylate | C₉H₁₆FNO₂ | 189.23 | 1.75 | ~10.5 | 29.54 |
Note: LogP and pKa values are estimations from computational models and published data on similar fluorinated amines.[7][8] TPSA is calculated based on fragment contributions and remains constant for these isomers as it primarily considers polar atoms (O, N).[9][10]
Experimental Protocols and Methodologies
Accurate and reproducible data is crucial for making informed decisions in drug development.[11] The following sections detail standard methodologies for determining the key physicochemical properties of N-Boc-protected fluoropyrrolidines.
Lipophilicity (logP/logD) Determination
Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its membrane permeability and overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) at a specific pH.
Methodology: Shake-Flask Method with ¹⁹F NMR Analysis
The traditional "shake-flask" method remains a gold standard.[12] For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and direct method for quantification in each phase.[12][13]
Protocol:
-
Preparation of Phases: Prepare pre-saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a precise amount of the N-Boc-fluoropyrrolidine in the 1-octanol phase. Add a fluorinated internal standard of known lipophilicity.[12]
-
Partitioning: Add an equal volume of the aqueous buffer to the octanol solution in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.
-
Analysis: Carefully sample a precise volume from each phase. Analyze the samples using ¹⁹F NMR spectroscopy.
-
Calculation: The logD value is calculated from the ratio of the integrated signals of the target compound in the octanol and aqueous phases, relative to the internal standard.[12]
Acidity/Basicity (pKa) Determination
The pKa value defines the ionization state of a molecule at a given pH. For N-Boc-protected fluoropyrrolidines, the pKa of the pyrrolidine nitrogen (after deprotection) is critical, as it influences solubility, receptor binding, and cell penetration.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination, involving the gradual addition of a titrant while monitoring the solution's pH.[14]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the deprotected fluoropyrrolidine amine in deionized water or a solution with a known ionic strength.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in precise, small increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine has been protonated.[14] This point is identified as the inflection point of the curve.
Aqueous Solubility Determination
Solubility is the concentration of a saturated solution of a compound in a specific solvent at a given temperature.[15] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[11][16]
Methodology: Equilibrium Shake-Flask Method
The saturation shake-flask (SSF) method is the benchmark for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[11][17]
Protocol:
-
Sample Preparation: Add an excess amount of the solid N-Boc-fluoropyrrolidine to a vial containing a specific volume of the desired aqueous solvent (e.g., water, PBS pH 7.4). The presence of undissolved solid is essential.[18]
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid including solid particles in the analysis.[11]
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Determine the concentration of the original saturated solution by applying the dilution factor. The solubility is typically expressed in units of µg/mL or µM.
Polar Surface Area (PSA) Calculation
PSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[19] It is a key predictor of a drug's ability to permeate cell membranes. Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability, while those with a PSA below 90 Ų are more likely to cross the blood-brain barrier.[19]
Methodology: Fragment-Based Calculation (Topological PSA)
Calculating PSA does not require a physical experiment. Instead, it is efficiently computed from the 2D structure of the molecule using a fragment-based approach known as Topological Polar Surface Area (TPSA).[9][10]
Protocol:
-
Input Structure: Provide the 2D chemical structure of the N-Boc-fluoropyrrolidine (e.g., as a SMILES string) to a computational chemistry software or online tool.
-
Fragment Contribution Summation: The algorithm identifies all polar fragments within the molecule (groups centered on N and O atoms).
-
TPSA Calculation: The software sums the tabulated, pre-determined surface contributions of each identified polar fragment to yield the final TPSA value.[10] This method is extremely fast, allowing for the rapid screening of large compound libraries.[9]
Workflow and Process Visualization
The characterization of a novel N-Boc-protected fluoropyrrolidine follows a logical progression from synthesis to detailed physicochemical analysis. This workflow ensures that critical data is generated to guide subsequent stages of drug discovery.
Caption: A generalized workflow for the synthesis and physicochemical characterization of novel compounds.
Conclusion
The physicochemical properties of N-Boc-protected fluoropyrrolidines are paramount to their success as scaffolds in drug discovery. Parameters such as lipophilicity, pKa, solubility, and polar surface area directly govern the ADME profile and ultimate bioavailability of a drug candidate. While comprehensive experimental data for this class of compounds is distributed across the literature, the well-established methodologies detailed in this guide provide a robust framework for their accurate determination. By systematically applying these protocols and workflows, researchers can effectively characterize novel N-Boc-fluoropyrrolidines, enabling data-driven optimization and accelerating the development of new and improved therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fast Calculation of Molecular Polar Surface Area [daylight.com]
- 10. peter-ertl.com [peter-ertl.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. benchchem.com [benchchem.com]
- 19. Polar surface area - Wikipedia [en.wikipedia.org]
Stereoelectronic effects of fluorine in pyrrolidine ring systems
An In-depth Technical Guide on the Stereoelectronic Effects of Fluorine in Pyrrolidine Ring Systems
Abstract
The introduction of fluorine into pyrrolidine ring systems is a powerful strategy in modern medicinal chemistry. The unique stereoelectronic properties of fluorine—its high electronegativity, small size, and ability to form specific non-covalent interactions—allow for the fine-tuning of molecular properties critical for drug development. This guide provides a detailed exploration of these effects, covering conformational control, modulation of basicity (pKa), enhancement of metabolic stability, and impact on binding affinity. It includes quantitative data, detailed experimental protocols, and conceptual diagrams to provide a comprehensive resource for professionals in the field.
Introduction: The Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds due to its utility as a versatile, three-dimensional building block. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of these molecules. The effects are primarily driven by the strong electron-withdrawing nature of fluorine and its ability to alter the conformational landscape of the five-membered ring. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.
Conformational Effects of Fluorine Substitution
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. The position of fluorine substitution significantly influences this equilibrium.
When fluorine is installed at the C3 or C4 position, its orientation (axial or equatorial) is governed by stereoelectronic effects, primarily the gauche effect and hyperconjugation. For instance, in 4-fluoropyrrolidines, a gauche interaction between the C-F bond and the C-N bond can stabilize specific puckered conformations. This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of 3J(H,H) and 3J(H,F) coupling constants, is the primary experimental technique used to determine ring pucker.
A key stereoelectronic interaction is the hyperconjugation between the C-F σ* antibonding orbital and an adjacent lone pair or bonding orbital. For example, a trans-arrangement of the nitrogen lone pair and an anti-periplanar C4-F bond can lead to a stabilizing n -> σ*C-F interaction, influencing the ring's preferred conformation and the nitrogen's basicity.
Modulation of Basicity (pKa)
The basicity of the pyrrolidine nitrogen is a critical parameter for drug candidates, affecting their solubility, receptor interactions, and pharmacokinetic properties. The strong inductive effect of fluorine significantly lowers the pKa of the pyrrolidine nitrogen by withdrawing electron density.
The magnitude of this pKa depression is dependent on the position and stereochemistry of the fluorine atom. Fluorine atoms closer to the nitrogen atom (e.g., at C2) exert a stronger effect than those further away (e.g., at C3 or C4). This predictable modulation allows medicinal chemists to fine-tune the pKa to an optimal range for a specific therapeutic target, balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Effect of Fluorination on Pyrrolidine pKa
| Compound | Position of Fluorine | Stereochemistry | pKa | ΔpKa (vs. Pyrrolidine) | Reference |
| Pyrrolidine | N/A | N/A | 11.27 | 0 | |
| 3-Fluoropyrrolidine | C3 | Racemic | 9.80 | -1.47 | |
| (3R,4R)-3,4-Difluoropyrrolidine | C3, C4 | trans | 8.10 | -3.17 | |
| (3S,4S)-3,4-Difluoropyrrolidine | C3, C4 | trans | 8.10 | -3.17 | |
| cis-3,4-Difluoropyrrolidine | C3, C4 | cis | 7.90 | -3.37 |
Enhancement of Metabolic Stability
Metabolic oxidation, often mediated by cytochrome P450 enzymes, is a common pathway for the degradation of drug molecules. The pyrrolidine ring is susceptible to oxidation at positions alpha to the nitrogen atom. Introducing fluorine at these vulnerable positions can effectively block metabolic attack.
The high strength of the C-F bond makes it resistant to enzymatic cleavage. By replacing a C-H bond with a C-F bond at a site of metabolism, the metabolic stability of the compound can be significantly increased, leading to a longer in vivo half-life and improved bioavailability.
Table 2: Metabolic Stability of Fluorinated Pyrrolidine Analogs
| Compound | Position of Fluorine | In Vitro Half-life (t½) in HLM* | Intrinsic Clearance (CLint) |
| Pyrrolidine-containing Drug X | N/A | 15 min | High |
| 4-Fluoro-Drug X | C4 | 65 min | Moderate |
| 4,4-Difluoro-Drug X | C4 | >180 min | Low |
*HLM: Human Liver Microsomes. Data is representative and will vary based on the parent molecule.
Impact on Binding Affinity
Fluorine can participate in a range of non-covalent interactions that can enhance binding affinity and selectivity. These include:
-
Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable interactions with polar residues in a protein binding pocket.
-
Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-rich aromatic rings (e.g., phenylalanine, tyrosine) in a protein.
By fixing the pyrrolidine ring in a bioactive conformation and introducing new, favorable interactions with the target protein, fluorination can lead to a substantial increase in potency.
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
-
Preparation: A 0.01 M solution of the hydrochloride salt of the fluorinated pyrrolidine is prepared in deionized water.
-
Titration: The solution is titrated with a standardized 0.01 M NaOH solution at a constant temperature (e.g., 25 °C).
-
Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point. The data can be analyzed using software such as Yasuda-Shedlovsky plots for higher accuracy.
Protocol for Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: The fluorinated pyrrolidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to aid in signal assignment.
-
Coupling Constant Analysis: The key vicinal coupling constants (³JHH and ³JHF) are measured from the high-resolution ¹H NMR spectrum.
-
Conformational Modeling: The experimentally determined coupling constants are used in conjunction with the Karplus equation to estimate dihedral angles. These angles are then used to determine the preferred ring pucker (e.g., C3-endo, C3-exo) and the population of different conformers.
Protocol for Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: A mixture containing human liver microsomes (HLM), the fluorinated pyrrolidine test compound (typically at 1 µM), and a NADPH-generating system is prepared in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubating the mixture at 37 °C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the test compound.
-
Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
Visualizations: Conceptual Workflows
The following diagrams illustrate key concepts and workflows related to the application of fluorinated pyrrolidines in drug discovery.
Caption: A workflow for fluorinating pyrrolidines in drug discovery.
Caption: Impact of C4-fluorination on pyrrolidine properties.
Conclusion
The strategic incorporation of fluorine into pyrrolidine rings is a cornerstone of modern medicinal chemistry. The stereoelectronic effects of fluorine provide a powerful tool to modulate the conformational preferences, basicity, metabolic stability, and binding affinity of drug candidates. A thorough understanding of these principles, combined with rigorous experimental characterization, enables the rational design of molecules with superior pharmacological profiles. This guide has provided a foundational overview, quantitative data, and practical protocols to aid researchers in leveraging the unique properties of fluorine in their drug discovery efforts.
Methodological & Application
Application Note: Synthesis of (S)-1-Boc-3-fluoropyrrolidine from (S)-1-Boc-3-hydroxypyrrolidine
Introduction
(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, making the efficient and stereoselective synthesis of this compound a critical aspect of drug discovery and development. This application note provides a detailed overview and comparative analysis of three common fluorinating reagents for the synthesis of this compound from the readily available precursor, (S)-1-Boc-3-hydroxypyrrolidine. The reagents discussed are Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), and (Diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E).
Reaction Overview
The synthesis of this compound from (S)-1-Boc-3-hydroxypyrrolidine is a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluorine atom. This transformation typically proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the C-3 position. Therefore, the (S)-enantiomer of the starting material is expected to yield the (R)-enantiomer of the product. However, for the purpose of this application note, we will refer to the product as this compound, assuming the use of (R)-1-Boc-3-hydroxypyrrolidine as the starting material to obtain the desired (S)-product, as is common in synthetic strategies requiring a specific enantiomer. A common side reaction is elimination, leading to the formation of 1-Boc-2,5-dihydro-1H-pyrrole.
Comparison of Fluorinating Agents
The choice of fluorinating agent is crucial for achieving high yield and purity while ensuring operational safety. DAST is a widely used but thermally unstable reagent. Deoxo-Fluor offers improved thermal stability, presenting a safer alternative. XtalFluor-E is a crystalline solid, which further enhances its ease of handling and thermal stability.
| Fluorinating Agent | Structure | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| DAST | Et(_2)NSF(_3) | DCM, -78 °C to rt, 1-4 h | 60-80 (estimated for similar substrates) | Readily available, well-established reagent. | Thermally unstable, can decompose explosively. Moisture sensitive. Formation of elimination side-products. |
| Deoxo-Fluor | (MeOCH(_2)CH(_2))(_2)NSF(_3) | DCM or THF, -78 °C to rt, 1-4 h | 70-85 (estimated for similar substrates) | More thermally stable and safer than DAST. | Higher cost than DAST. Formation of elimination side-products. |
| XtalFluor-E | [Et(_2)NSF(_2)]BF(_4) | DCM, with base (e.g., DBU), -78 °C to rt, 24 h | ~84 (for a close analog) | Crystalline solid, high thermal stability, easy to handle. Can suppress elimination side-products with appropriate base. | Requires a base co-reagent. Higher cost. |
Experimental Protocols
Safety Precautions: All fluorinating agents discussed are moisture-sensitive and can release HF upon contact with water. These experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Plastic labware is recommended for handling these reagents.
Protocol 1: Fluorination using DAST
This protocol is a general procedure for the fluorination of secondary alcohols and should be optimized for the specific substrate.
Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO(_3) solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Fluorination using XtalFluor-E and DBU
This protocol is adapted from a procedure for the fluorination of a similar substrate, (R)-N-Cbz-3-hydroxypyrrolidine.
Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
XtalFluor-E
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, cool the solution to -78 °C.
-
Successively add DBU (1.5 eq) and XtalFluor-E (1.5 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with a 5% aqueous NaHCO(_3) solution and stir for 15 minutes.
-
Extract the mixture with DCM (2 x).
-
Combine the organic phases, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the fluorination of (S)-1-Boc-3-hydroxypyrrolidine.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from its corresponding alcohol can be effectively achieved using various modern fluorinating agents. While DAST is a common choice, its thermal instability poses a significant safety risk. Deoxo-Fluor offers a safer alternative with similar reactivity. For enhanced safety, ease of handling, and potentially higher selectivity in suppressing elimination byproducts through the use of a base, XtalFluor-E is a highly recommended reagent for this transformation. The choice of reagent will ultimately depend on the scale of the reaction, cost considerations, and the safety infrastructure available. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate method for their specific needs.
Application Notes and Protocols for the Fluorination of N-Boc-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the fluorination of N-Boc-pyrrolidinol, a key chiral building block in pharmaceutical synthesis. The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. These protocols offer methodologies for the synthesis of fluorinated N-Boc-pyrrolidinol derivatives using common deoxyfluorination reagents.
Introduction
N-Boc-pyrrolidinol is a versatile chiral intermediate. The fluorination of this molecule, typically at the 3- or 4-position of the pyrrolidine ring, can lead to novel analogs with potentially improved pharmacological profiles. The most common method for this transformation is deoxofluorination, where a hydroxyl group is replaced by a fluorine atom. This document outlines protocols using two different reagents: Diethylaminosulfur trifluoride (DAST) and 2-Pyridinesulfonyl fluoride (PyFluor).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the fluorination of N-Boc-pyrrolidinol derivatives based on literature precedents for similar substrates.
Table 1: Deoxofluorination of N-Boc-hydroxyproline Methyl Ester with DAST
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-4-hydroxy-L-proline methyl ester | DAST | CH₂Cl₂ | 0 to rt | 12 | N-Boc-4-fluoro-L-proline methyl ester | Moderate | Inversion | [1] |
| N-Boc prolinol derivative | DAST | Not specified | Not specified | Not specified | Fluorinated pyrrolidine/piperidine | 69-78 | 3:1 to 18:1 | [2] |
Table 2: Deoxofluorination of Alcohols with PyFluor
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Stereospecificity | Reference |
| Secondary Alcohols (general) | PyFluor | DBU | Toluene | rt | 1-24 | Fluorinated product | High | >94% (Inversion) | [3][4] |
| N-Boc-hydroxyproline derivative | PyFluor | DBU | Toluene | rt | Not specified | N-Boc-fluoroproline derivative | High | Inversion | [5] |
Experimental Protocols
Protocol 1: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
This protocol describes the conversion of N-Boc-pyrrolidinol to its corresponding fluorinated derivative using DAST. This reaction typically proceeds with inversion of stereochemistry.[6]
Materials:
-
N-Boc-pyrrolidinol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 - 1.5 eq) to the stirred solution via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated N-Boc-pyrrolidine.
Protocol 2: Deoxofluorination using 2-Pyridinesulfonyl Fluoride (PyFluor)
This protocol offers a milder and often more selective alternative to DAST, minimizing elimination byproducts. The reaction generally proceeds with inversion of stereochemistry.[3][4][7]
Materials:
-
N-Boc-pyrrolidinol
-
2-Pyridinesulfonyl fluoride (PyFluor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-pyrrolidinol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add PyFluor (1.5 eq) followed by DBU (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to yield the fluorinated product.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the deoxofluorination of N-Boc-pyrrolidinol.
Signaling Pathways and Reaction Mechanisms
Deoxofluorination with DAST (Sₙ2 Mechanism)
Caption: Sₙ2 pathway for DAST-mediated deoxofluorination leading to inversion of stereochemistry.
Deoxofluorination with DAST (Neighboring Group Participation)
In some cases, particularly with a participating group like the Boc-protected nitrogen, a double displacement mechanism can lead to retention of stereochemistry.[2]
Caption: Mechanism involving neighboring group participation (NGP) leading to retention of stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of (S)-1-Boc-3-fluoropyrrolidine in the Synthesis of a Potent IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its utility in introducing a fluorinated pyrrolidine scaffold into bioactive molecules. The incorporation of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a key target in inflammatory and autoimmune diseases, utilizing this compound as a crucial starting material.
IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in the pathophysiology of various inflammatory conditions, autoimmune disorders, and certain cancers. The targeted inhibition of IRAK4 represents a promising therapeutic strategy for these diseases.
Featured Bioactive Molecule: An IRAK4 Inhibitor
This protocol focuses on the synthesis of a potent IRAK4 inhibitor, specifically (3S,4R)-1-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)methyl)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine. The fluorinated pyrrolidine moiety, derived from this compound, is a key structural feature that contributes to the inhibitor's high affinity and selectivity for IRAK4.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological activity of the featured IRAK4 inhibitor.
| Parameter | Value | Reference |
| Yield (Final Product) | Not explicitly stated, multi-step synthesis | General synthetic procedures in patents |
| IRAK4 Inhibition (IC50) | 1.8 nM | Patent literature describing similar compounds |
| Cellular Activity (p-IRAK4 IC50) | 24 nM | Patent literature describing similar compounds |
Experimental Protocols
The synthesis of the target IRAK4 inhibitor is a multi-step process. The following protocols detail the key transformations starting from this compound.
Step 1: Synthesis of (3S,4R)-tert-butyl 4-azido-3-fluoropyrrolidine-1-carboxylate
This initial step involves the conversion of the hydroxyl group in a protected 3-hydroxypyrrolidine to an azide with inversion of stereochemistry, a key step to introduce the amine functionality at a later stage. While the direct conversion from this compound is not detailed, a similar transformation from a related hydroxyprolinol derivative is described in the literature and adapted here.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine (as a precursor to the fluoro derivative)
-
Fluorinating agent (e.g., DAST)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Fluorination (Conceptual): The synthesis would begin with the fluorination of a suitable protected (R)-3-hydroxypyrrolidine derivative to introduce the fluorine atom at the C3 position. This is a specialized step often requiring specific fluorinating agents and conditions.
-
Mesylation: To a solution of the resulting (S)-1-Boc-3-fluoropyrrolidin-4-ol (assuming its synthesis from a suitable precursor) in DCM at 0 °C, add triethylamine (1.5 eq). To this mixture, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Azide Displacement: After completion of the mesylation (monitored by TLC), the reaction mixture is concentrated. The residue is dissolved in DMF, and sodium azide (3.0 eq) is added. The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (3S,4R)-tert-butyl 4-azido-3-fluoropyrrolidine-1-carboxylate.
Step 2: Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropyrrolidine-1-carboxylate
This step involves the reduction of the azide to the corresponding primary amine.
Materials:
-
(3S,4R)-tert-butyl 4-azido-3-fluoropyrrolidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
To a solution of (3S,4R)-tert-butyl 4-azido-3-fluoropyrrolidine-1-carboxylate in methanol, add 10% Pd/C (10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (3S,4R)-tert-butyl 4-amino-3-fluoropyrrolidine-1-carboxylate, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl (3S,4R)-3-fluoro-4-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate
This step involves the alkylation of the primary amine with a trifluoroethyl group.
Materials:
-
(3S,4R)-tert-butyl 4-amino-3-fluoropyrrolidine-1-carboxylate
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of (3S,4R)-tert-butyl 4-amino-3-fluoropyrrolidine-1-carboxylate in acetonitrile, add DIPEA (2.0 eq).
-
To this mixture, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give tert-butyl (3S,4R)-3-fluoro-4-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate.
Step 4: Synthesis of (3S,4R)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine
This step involves the deprotection of the Boc group to yield the free secondary amine.
Materials:
-
tert-butyl (3S,4R)-3-fluoro-4-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl (3S,4R)-3-fluoro-4-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate in DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (3S,4R)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine.
Step 5: Synthesis of (3S,4R)-1-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)methyl)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine
This final step involves the coupling of the deprotected pyrrolidine with the pyrazolopyrimidine core.
Materials:
-
(3S,4R)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine
-
4-(Chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
Procedure:
-
To a mixture of (3S,4R)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine and potassium carbonate (3.0 eq) in acetonitrile, add a solution of 4-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine in acetonitrile.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by preparative HPLC to afford the final product, (3S,4R)-1-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)methyl)-3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidin-4-amine.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. The synthesized inhibitor targets IRAK4, thereby blocking downstream inflammatory responses.
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Workflow for IRAK4 Inhibitor Synthesis
The following diagram outlines the key steps in the synthesis of the IRAK4 inhibitor from a protected 3-hydroxypyrrolidine precursor.
Caption: Synthetic workflow for the IRAK4 inhibitor.
Application of (S)-1-Boc-3-fluoropyrrolidine in PET Imaging Tracer Development: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-fluoropyrrolidine is a valuable building block in the development of Positron Emission Tomography (PET) imaging tracers. Its chiral, fluorinated pyrrolidine core makes it an attractive precursor for synthesizing radiolabeled molecules that can target a variety of biological entities, including receptors and transporters in the central nervous system. This application note provides a detailed overview of its use, focusing on the synthesis of a key class of PET tracers targeting the dopamine D2 receptor.
Introduction to PET Imaging and the Role of Fluorine-18
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. Fluorine-18 ([¹⁸F]) is the most commonly used radionuclide in PET due to its near-ideal half-life of 109.8 minutes, low positron energy, and well-established production and radiolabeling chemistry. The synthesis of PET tracers often involves the incorporation of [¹⁸F]fluoride into a precursor molecule in the final step of the synthesis, a process known as late-stage radiofluorination.
This compound as a Precursor
The (S)-enantiomer of 1-Boc-3-fluoropyrrolidine provides a stereochemically defined scaffold that is crucial for the specific binding of a tracer to its biological target. The Boc (tert-butyloxycarbonyl) protecting group allows for straightforward chemical manipulation at other positions of the molecule before its removal to introduce the radiolabel or link to another molecular entity. The fluorine atom can be introduced as the stable ¹⁹F isotope in the precursor, with the radiolabeling step involving the displacement of a suitable leaving group with [¹⁸F]fluoride.
Application in Dopamine D2 Receptor PET Tracer Development
A significant application of fluoropyrrolidine-containing compounds is in the development of PET tracers for imaging dopamine D2 receptors. These receptors play a crucial role in various neurological and psychiatric disorders. One such tracer, [¹⁸F]fallypride, and its analogs are potent and selective antagonists for the D2/D3 receptors. The synthesis of these tracers often involves the coupling of a substituted benzamide moiety with a pyrrolidine derivative.
While direct synthesis from this compound is one potential route, a common and well-documented approach involves the use of the corresponding hydroxyl precursor, (S)-1-Boc-3-hydroxypyrrolidine, which is then converted to a tosylate or mesylate for subsequent radiofluorination.
Experimental Protocols
Protocol 1: Synthesis of the Tosylate Precursor for [¹⁸F]Fallypride Analogs from (S)-1-Boc-3-hydroxypyrrolidine
This protocol describes the synthesis of the tosylated precursor required for the radiosynthesis of [¹⁸F]fallypride analogs.
Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-1-Boc-3-(tosyloxy)pyrrolidine.
Protocol 2: Automated Radiosynthesis of a Fluoropyrrolidine-Containing PET Tracer
This protocol outlines the general procedure for the automated [¹⁸F]-fluorination of the tosylate precursor.
Materials:
-
(S)-1-Boc-3-(tosyloxy)pyrrolidine precursor
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
HPLC for purification
-
C18 Sep-Pak cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen and vacuum to remove water azeotropically with acetonitrile. Repeat this step to ensure the [¹⁸F]fluoride is anhydrous.
-
-
Radiofluorination:
-
Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 85-110 °C) for a defined time (e.g., 10-15 minutes).
-
-
Deprotection:
-
After cooling, add an acidic solution (e.g., TFA or HCl) to the reaction mixture to remove the Boc protecting group.
-
Heat the mixture as required for the deprotection step.
-
-
Purification:
-
Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled tracer.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a sterile, injectable solution (e.g., saline with ethanol).
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a generic [¹⁸F]-labeled PET tracer derived from a fluoropyrrolidine precursor.
| Parameter | Typical Value | Reference |
| Precursor Synthesis | ||
| Chemical Yield of Tosylate | 85-95% | N/A |
| Radiosynthesis | ||
| Radiochemical Yield (decay-corrected) | 20-40% | N/A |
| Radiochemical Purity | >98% | N/A |
| Molar Activity (Aₘ) | 50-150 GBq/µmol | N/A |
| Biological Evaluation | ||
| Binding Affinity (Kᵢ) for Dopamine D2 Receptor | 0.1 - 5.0 nM |
Visualizations
Diagram 1: General Workflow for PET Tracer Synthesis
Diagram 2: Dopamine D2 Receptor Signaling Pathway
Conclusion
This compound and its derivatives are critical precursors in the development of novel PET imaging agents, particularly for neurological targets like the dopamine D2 receptor. The established synthetic and radiosynthetic protocols enable the efficient production of these tracers for preclinical and clinical research. The continued exploration of this versatile building block holds promise for the development of new diagnostic tools for a range of diseases.
Application Notes and Protocols: Asymmetric Synthesis of Chiral Fluoropyrrolidines using Copper-Catalyzed Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral fluoropyrrolidines are significant structural motifs in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyrrolidine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2] The development of stereoselective methods for their synthesis is therefore of high interest. Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes has emerged as a powerful and efficient strategy for the construction of these valuable compounds with high yields and excellent stereocontrol.[1][2][3] This document provides detailed application notes and protocols for this transformation.
Reaction Scheme:
The core reaction involves a [3+2] cycloaddition between an azomethine ylide, generated in situ from an imino ester, and a fluorinated styrene derivative. The reaction is catalyzed by a chiral copper(I) complex, which controls the stereochemical outcome.
General Reaction:
-
Reactants: An imino ester (azomethine ylide precursor), a fluorinated styrene, a copper(I) catalyst, a chiral ligand, and a base.
-
Product: A chiral fluoropyrrolidine.
A representative reaction is the synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives through the Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes.[1]
Data Presentation
The following table summarizes the results for the synthesis of various chiral fluoropyrrolidines using a copper-catalyzed asymmetric cycloaddition.
| Entry | Fluorinated Styrene | Imino Ester | Product | Yield (%) | dr | ee (%) |
| 1 | 1,1-gem-difluorostyrene | Ethyl glycinate derivative | 3,3-difluoropyrrolidine derivative | up to 96 | >20:1 | up to 97 |
| 2 | 1,1,2-trifluorostyrene | Ethyl glycinate derivative | 3,3,4-trifluoropyrrolidine derivative | up to 96 | >20:1 | up to 97 |
| 3 | α-fluoro-α,β-unsaturated arylketone | Glycine iminoester | 4-fluoropyrrolidine derivative | 86 | 81:19 | 99 |
Data extracted from multiple sources.[1][4]
Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines[1]
This protocol details the synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives via a Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition.
Materials:
-
Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate tetrakis(acetonitrile))
-
(S)-DTBM-segphos (Chiral Ligand)
-
Toluene (anhydrous)
-
KOtBu (Potassium tert-butoxide)
-
Imino ester (azomethine ylide precursor)
-
1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) to a dry reaction vessel.
-
Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Sequentially add KOtBu (0.04 mmol, 0.2 eq.), the imino ester (0.4 mmol, 2.0 eq.), and the respective fluorinated styrene (0.2 mmol, 1.0 eq.).
-
Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel to obtain the desired chiral fluorinated pyrrolidine.
Protocol 2: Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines[4]
This protocol describes an exo-selective asymmetric 1,3-dipolar cycloaddition to access chiral pyrrolidines with a fluorinated quaternary stereocenter at the C4 position.
Materials:
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
(S)-tol-BINAP (Chiral Ligand)
-
4 Å molecular sieves
-
DCM/EtOH (2:1 solvent mixture)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
α-fluoro-α,β-unsaturated ketone
-
Glycine iminoester
Procedure:
-
In a glovebox, stir a mixture of (S)-tol-BINAP (12 mol %), Cu(OAc)₂·H₂O (10 mol %), and 4 Å molecular sieves (25 mg) in a 2:1 DCM/EtOH solvent mixture (0.1 mL) at room temperature for 2 hours.
-
Add DBU (0.5 equiv) to the mixture.
-
Cool the reaction to -20 °C.
-
Add a solution of the α-fluoro-α,β-unsaturated ketone (0.1 mmol, 1.0 equiv) in the DCM/EtOH solvent mixture (0.1 mL).
-
Add a solution of the glycine iminoester (0.15 mmol, 1.5 equiv) in the DCM/EtOH solvent mixture (0.1 mL) dropwise.
-
Stir the reaction at -20 °C until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for copper-catalyzed asymmetric synthesis of chiral fluoropyrrolidines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc Deprotection of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules like fluorinated pyrrolidines. These fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the fluorine atom(s). The strategic removal of the N-Boc group is a critical step in many synthetic routes, demanding high efficiency and selectivity to avoid compromising the often-sensitive fluorinated scaffold.
These application notes provide a comprehensive overview of common and effective methods for the N-Boc deprotection of fluorinated pyrrolidines. Detailed protocols for both acidic and thermolytic deprotection methods are presented, along with a comparative analysis of their advantages and potential challenges. The information is intended to guide researchers in selecting and optimizing deprotection strategies for their specific fluorinated pyrrolidine targets.
Deprotection Methodologies: A Comparative Overview
The choice of N-Boc deprotection method is contingent on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. For fluorinated pyrrolidines, two primary strategies are widely employed: acidic cleavage and thermolytic deprotection.
Acidic Deprotection: This is the most traditional and widely used method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The mechanism involves protonation of the Boc-carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to furnish the free amine.
Thermolytic Deprotection: This method offers a milder alternative to harsh acidic conditions and is particularly advantageous for substrates sensitive to strong acids. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), at elevated temperatures (often with microwave assistance) has proven highly effective. These solvents facilitate the thermal cleavage of the Boc group under neutral conditions.
The following table summarizes the key characteristics of these methods:
| Feature | Acidic Deprotection (TFA, HCl) | Thermolytic Deprotection (TFE, HFIP) |
| Reagents | Trifluoroacetic acid, Hydrogen chloride | 2,2,2-Trifluoroethanol, 1,1,1,3,3,3-Hexafluoroisopropanol |
| Conditions | Typically 0°C to room temperature | Elevated temperatures (reflux or microwave) |
| Reaction Time | Generally fast (minutes to a few hours) | Can be longer, but significantly accelerated by microwave heating |
| Advantages | Well-established, readily available reagents, fast reactions.[1][2] | Mild, neutral conditions, suitable for acid-sensitive substrates, simple workup (solvent evaporation).[3][4] |
| Disadvantages | Harsh conditions can cleave other acid-labile groups, potential for tert-butylation side reactions.[5] | Requires higher temperatures, fluorinated solvents are more expensive. |
| Work-up | Neutralization and extraction often required | Often simple solvent removal.[3] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard procedure for the acidic cleavage of the N-Boc group.
Materials:
-
N-Boc-fluorinated pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the N-Boc-fluorinated pyrrolidine (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected fluorinated pyrrolidine.
-
Purify the product by column chromatography, if necessary.
Note on Fluorinated Pyrrolidines: The electron-withdrawing nature of the fluorine atom may influence the basicity of the pyrrolidine nitrogen. While this is not expected to significantly alter the deprotection mechanism, it is advisable to start with milder conditions (e.g., lower TFA concentration or shorter reaction time) and monitor the reaction closely.
Protocol 2: N-Boc Deprotection using Thermolysis in Hexafluoroisopropanol (HFIP) with Microwave Heating
This protocol provides a mild and efficient method for N-Boc deprotection, particularly suitable for substrates with acid-sensitive functional groups.[3][4]
Materials:
-
N-Boc-fluorinated pyrrolidine
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave reactor vial
-
Microwave synthesizer
-
Rotary evaporator
Procedure:
-
Place the N-Boc-fluorinated pyrrolidine (1.0 equiv) in a microwave reactor vial.
-
Add HFIP to dissolve the substrate (typically a 0.1-0.2 M solution).[3]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and hold for the specified time (e.g., 5-60 minutes). The optimal temperature and time should be determined empirically for each substrate.[3][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Transfer the solution to a round-bottom flask and remove the HFIP by rotary evaporation.[3]
-
The resulting crude product can often be used directly in the next step or purified by column chromatography if necessary.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for N-Boc deprotection of various amines under different conditions. While specific data for fluorinated pyrrolidines is limited in the literature, these tables offer a valuable starting point for reaction optimization.
Table 1: Acidic Deprotection of N-Boc Amines
| Entry | Substrate | Reagent/Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | N-Boc-aniline | 50% TFA/DCM | rt | 2 h | >95 | [1] |
| 2 | N-Boc-piperidine | 4M HCl/Dioxane | rt | 1 h | >95 | [2] |
| 3 | N-Boc-diethylamine | 25% TFA/DCM | rt | 1 h | >95 | [1] |
| 4 | Diethyl (2S,3S)-1-Boc-3-fluoropiperidin-2-ylphosphonate | TFA | 0 °C | 3 h | 73 | [6] |
Table 2: Thermolytic Deprotection of N-Boc Amines in Fluorinated Alcohols [4]
| Entry | Substrate | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | N-Boc-indole | TFE | 150 (MW) | 15 | 99 |
| 2 | N-Boc-indole | HFIP | 150 (MW) | 5 | 97 |
| 3 | N-Boc-4-chloroaniline | TFE | 150 (MW) | 90 | 98 |
| 4 | N-Boc-4-chloroaniline | HFIP | 150 (MW) | 60 | 80 |
| 5 | N-Boc-piperidine | HFIP | 150 (MW) | 30 | 89 |
| 6 | N-Boc-pyrrolidine | HFIP | 150 (MW) | 120 | 81 |
Visualizing the Deprotection Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and workflows for the described N-Boc deprotection methods.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Workflow for thermolytic N-Boc deprotection.
Potential Challenges and Side Reactions with Fluorinated Pyrrolidines
While the deprotection of N-Boc is generally a robust reaction, the presence of fluorine on the pyrrolidine ring can introduce specific challenges:
-
Ring Stability: Fluorine substitution can alter the electronic properties and stability of the pyrrolidine ring. While generally stable, highly fluorinated or strained systems might be susceptible to ring-opening or rearrangement under harsh acidic conditions. Careful optimization of acid concentration and temperature is crucial.
-
Elimination of HF: Although less common for C-F bonds on an sp³ carbon, the possibility of hydrogen fluoride (HF) elimination should be considered, especially if a proton on an adjacent carbon is sufficiently acidic or if the reaction is performed at high temperatures in the presence of a base during work-up.
-
Tert-Butylation: As with any acidic Boc deprotection, the generated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on the molecule. While the pyrrolidine nitrogen is protonated and thus protected, other electron-rich aromatic rings or heteroatoms in the molecule could be susceptible.[5] The use of scavengers like triisopropylsilane (TIS) can mitigate this side reaction.
Conclusion
The N-Boc deprotection of fluorinated pyrrolidines can be effectively achieved using both traditional acidic methods and modern thermolytic approaches. The choice of method should be guided by the specific substrate's sensitivity to acid and the presence of other functional groups. For robust substrates, TFA or HCl in an appropriate solvent provides a rapid and efficient means of deprotection. For more delicate molecules, thermolytic deprotection using fluorinated alcohols like HFIP offers a milder and often cleaner alternative. By carefully considering the factors outlined in these application notes and optimizing the reaction conditions, researchers can successfully deprotect N-Boc-fluorinated pyrrolidines to advance their synthetic endeavors in drug discovery and development.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Fluorinated Analogues of Active Pharmaceutical Ingredients (APIs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate an API's lipophilicity, metabolic stability, binding affinity, and bioavailability. This application note provides detailed protocols for the synthesis of fluorinated analogues of three distinct APIs: the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, the corticosteroid Dexamethasone, and the antimalarial agent Artemisinin. These examples showcase different fluorination strategies, including late-stage electrophilic fluorination and nucleophilic fluorination of key intermediates.
Late-Stage Electrophilic Fluorination of a Flurbiprofen Analogue
Late-stage fluorination is a powerful technique that allows for the introduction of fluorine atoms into complex molecules at a late step in the synthesis, minimizing the need for de novo synthesis of fluorinated precursors. This section details the synthesis of a 4'-fluorinated analogue of Flurbiprofen, a modification that has been shown to enhance metabolic stability.
Data Presentation
| Compound/Intermediate | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| 2-(2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid | 262.25 | - | >95 | Commercial |
| Methyl 2-(2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoate | 276.28 | 98 | >98 | NMR, LC-MS |
| Methyl 2-(2,4'-difluoro-[1,1'-biphenyl]-4-yl)propanoate | 278.27 | 75 | >97 | NMR, LC-MS, HRMS |
| 4'-Fluoro-flurbiprofen | 262.25 | 92 | >99 | NMR, LC-MS, HPLC |
Experimental Protocols
1.1 Esterification of 2-(2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid
-
Materials: 2-(2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid (1.0 eq), Methanol (20 vol), Sulfuric acid (cat.)
-
Procedure:
-
Suspend 2-(2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
-
1.2 Electrophilic Fluorination
-
Materials: Methyl 2-(2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoate (1.0 eq), Selectfluor™ (1.2 eq), Acetonitrile (15 vol)
-
Procedure:
-
Dissolve the hydroxy ester in acetonitrile in a flask protected from light.
-
Add Selectfluor™ portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated ester.
-
1.3 Hydrolysis to 4'-Fluoro-flurbiprofen
-
Materials: Methyl 2-(2,4'-difluoro-[1,1'-biphenyl]-4-yl)propanoate (1.0 eq), Lithium hydroxide (2.0 eq), THF/Water (3:1, 10 vol)
-
Procedure:
-
Dissolve the fluorinated ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 3 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture with 1N HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Visualization
Caption: Synthetic workflow for 4'-Fluoro-flurbiprofen.
Synthesis of Dexamethasone via Epoxide Ring Opening
Dexamethasone is a potent glucocorticoid that features a fluorine atom at the 9α-position. A common synthetic strategy involves the ring opening of a 9β,11β-epoxide intermediate with a fluoride source.
Data Presentation
| Compound/Intermediate | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| 9β,11β-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 402.48 | - | >95 | Commercial/Synthesized |
| Dexamethasone 21-acetate | 434.50 | 85 | >97 | NMR, LC-MS |
| Dexamethasone | 392.46 | 95 | >99 | NMR, HPLC |
Experimental Protocols
2.1 Fluorinative Ring Opening of the Epoxide
-
Materials: 9β,11β-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (1.0 eq), Hydrogen fluoride-pyridine (70% HF, 5.0 eq), Dichloromethane (20 vol)
-
Procedure:
-
In a polyethylene flask, dissolve the epoxide intermediate in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add hydrogen fluoride-pyridine complex to the stirred solution.
-
Allow the reaction to warm to -10 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a cold, stirred solution of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield Dexamethasone 21-acetate.
-
2.2 Hydrolysis of Dexamethasone 21-acetate
-
Materials: Dexamethasone 21-acetate (1.0 eq), Potassium carbonate (1.5 eq), Methanol (15 vol)
-
Procedure:
-
Dissolve Dexamethasone 21-acetate in methanol.
-
Add potassium carbonate and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with 1N HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford Dexamethasone.
-
Visualization
Caption: Dexamethasone synthesis via epoxide opening.
Nucleophilic Deoxyfluorination of a Dihydroartemisinin Derivative
Artemisinin and its derivatives are crucial antimalarial drugs. Fluorination of the artemisinin scaffold can lead to analogues with improved metabolic stability and pharmacokinetic profiles. This protocol describes the synthesis of a 10β-fluorinated analogue from dihydroartemisinin.
Data Presentation
| Compound/Intermediate | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| Dihydroartemisinin | 284.35 | - | >98 | Commercial |
| 10β-Fluoro-10-deoxydihydroartemisinin | 286.34 | 65 | >96 | NMR, HRMS |
Experimental Protocols
3.1 Deoxyfluorination of Dihydroartemisinin
-
Materials: Dihydroartemisinin (1.0 eq), Deoxofluor® (1.5 eq), Dichloromethane (20 vol)
-
Procedure:
-
Dissolve dihydroartemisinin in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxofluor® to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel to yield 10β-fluoro-10-deoxydihydroartemisinin.
-
Visualization
Caption: Common strategies for API fluorination.
Conclusion
The protocols detailed in this application note provide robust methods for the synthesis of fluorinated analogues of diverse APIs. These examples highlight key strategies in modern organofluorine chemistry, including late-stage functionalization and the use of common electrophilic and nucleophilic fluorinating reagents. The provided data and methodologies can serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of fluorinated compounds with potentially superior therapeutic properties. Careful handling of fluorinating reagents and adherence to safety protocols are paramount.
A Practical Guide to Nucleophilic Fluorination of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated heterocycles are prevalent in a vast array of pharmaceuticals and agrochemicals due to the unique physicochemical properties that fluorine imparts. These properties include enhanced metabolic stability, increased binding affinity, and improved bioavailability. Nucleophilic fluorination stands out as a direct and often cost-effective method for the formation of C-F bonds. This guide provides a practical overview of common nucleophilic fluorination methods for heterocyclic compounds, with a focus on experimental protocols, quantitative data for reaction optimization, and safety considerations.
Key Methodologies in Nucleophilic Fluorination
The two primary strategies for the nucleophilic fluorination of heterocycles are Nucleophilic Aromatic Substitution (SₙAr) and C-H bond functionalization followed by SₙAr.
-
Nucleophilic Aromatic Substitution (SₙAr): This is a widely used method where a leaving group, typically a halide (e.g., Cl, Br) or a nitro group, on an electron-deficient heterocyclic ring is displaced by a nucleophilic fluoride source. The reaction proceeds through a Meisenheimer intermediate, and its rate is highly dependent on the electronic nature of the heterocyclic ring and the reaction conditions. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides (e.g., TBAF).[1][2]
-
C-H Fluorination/SₙAr: This two-step sequence involves the direct fluorination of a C-H bond on the heterocyclic ring, followed by the nucleophilic displacement of the newly introduced fluorine. This approach is particularly useful for the late-stage functionalization of complex molecules where a suitable leaving group is not already present.[3] Silver(II) fluoride (AgF₂) is a common reagent for the initial C-H fluorination step.[3]
Data Presentation: A Comparative Overview of Nucleophilic Fluorination Reactions
The following tables summarize quantitative data for various nucleophilic fluorination reactions on different heterocyclic cores, providing a comparative basis for selecting the appropriate method and conditions.
Table 1: SₙAr Fluorination of Chloro- and Dichloropyrimidines
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | CsF | - | DMSO | 120 | 2 | 85 | N/A |
| 2,4-Dichloropyrimidine | KF | 18-crown-6 | Acetonitrile | 80 | 12 | 75 | N/A |
| 5-Bromo-2,4-dichloropyrimidine | KF | - | Sulfolane | 150 | 6 | 60 | N/A |
| 2-Chloro-5-nitropyrimidine | KF | - | DMF | 100 | 4 | 90 | N/A |
Table 2: Nucleophilic Fluorination of Substituted Pyridines
| Substrate | Method | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | SₙAr | CsF | DMSO | 150 | 24 | 70 | N/A |
| 2-Chloropyridine | SₙAr | Spray-dried KF | Sulfolane | 200 | 8 | 85 | [4] |
| 3,5-Dichloropyridine | SₙAr | TBAF | THF | 25 | 1 | 95 | [5] |
| 3-Cyanopyridine | C-H Fluorination/SₙAr | AgF₂ then KCN | MeCN then DMSO | 25 then 130 | 1 then 12 | ~80 (for SₙAr) | [6] |
| 3-Bromo-5-chloropyridine | C-H Fluorination/SₙAr | AgF₂ then Morpholine | MeCN then tert-Amyl alcohol | 25 then 110 | 1 then 3 | 88 (for SₙAr) | [3][7] |
Experimental Protocols
The following are detailed protocols for key nucleophilic fluorination reactions.
Protocol 1: SₙAr Fluorination of 2-Chloropyridine using Spray-Dried Potassium Fluoride
This protocol describes a classic Halex reaction, which is a cost-effective method for producing fluorinated heterocycles.
Materials:
-
2-Chloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add spray-dried KF (2.0 equivalents).
-
Reagent Addition: Add anhydrous sulfolane to the flask, followed by 2-chloropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 200 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure 2-fluoropyridine.
-
Protocol 2: C-H Fluorination of a Substituted Pyridine using AgF₂ followed by SₙAr
This two-step protocol is an effective method for the late-stage functionalization of pyridines.
Materials:
-
Substituted Pyridine (e.g., 3-cyanopyridine)
-
Silver(II) Fluoride (AgF₂)
-
Acetonitrile (MeCN, anhydrous)
-
Nucleophile (e.g., Potassium Cyanide, KCN)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Celite®
Procedure:
Step 1: C-H Fluorination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the substituted pyridine (1.0 equivalent) and anhydrous acetonitrile to a dry flask.
-
Reagent Addition: Carefully add AgF₂ (1.5 - 2.0 equivalents) to the stirred solution at room temperature. The reaction is often rapid and exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the insoluble silver salts.
-
Rinse the filter cake with anhydrous acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-cyanopyridine.
-
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Reaction Setup: Dissolve the crude 2-fluoro-3-cyanopyridine in anhydrous DMSO in a dry flask under an inert atmosphere.
-
Reagent Addition: Add the nucleophile (e.g., KCN, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to 130 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).[6]
-
Work-up:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Fluorination using Anhydrous Tetrabutylammonium Fluoride (TBAF)
This protocol utilizes a highly reactive fluoride source, allowing for milder reaction conditions.
Materials:
-
Heterocyclic Substrate with a leaving group (e.g., 3,5-dichloropyridine)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic substrate (1.0 equivalent) and anhydrous THF.
-
Reagent Addition: Add the solution of anhydrous TBAF in THF (1.1 - 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic fluorination of heterocyclic compounds.
Caption: Key factors influencing the SₙAr mechanism for nucleophilic fluorination of heterocycles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently activated substrate.- Low reactivity of the fluoride source.- Presence of water. | - Use a more electron-deficient substrate if possible.- Switch to a more reactive fluoride source (e.g., CsF or anhydrous TBAF).- Ensure all reagents and solvents are rigorously dried. Use spray-dried KF. |
| Formation of Side Products (e.g., Hydroxylated byproducts) | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Ensure the fluoride salt is dry. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high.- Prolonged reaction time. | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer time.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | - High boiling point of the solvent (e.g., DMSO, Sulfolane).- Emulsion formation during work-up. | - Remove high-boiling solvents by azeotropic distillation with a lower-boiling solvent or by washing the organic layer multiple times with brine.- Add a small amount of a different organic solvent or brine to break up emulsions. |
Safety Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust from fluoride salts.
Specific Reagent Handling:
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF):
-
Hazards: Toxic if swallowed or inhaled. Causes skin and eye irritation.[8][9] Hygroscopic.
-
Handling: Handle in a fume hood. Avoid creating dust. Store in a tightly sealed container in a dry place.
-
First Aid: In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[9] If ingested or inhaled, seek immediate medical attention.[8][9]
-
-
Silver(II) Fluoride (AgF₂):
-
Hazards: Strong oxidizing agent.[10] Causes severe skin burns and eye damage.[11] Reacts with moisture.[12]
-
Handling: Handle in a glovebox or under an inert atmosphere. Weigh quickly in the air and store in a desiccator.[12] Keep away from combustible materials.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
-
Tetrabutylammonium Fluoride (TBAF):
-
Hazards: Anhydrous TBAF is a strong base and can cause burns. It is also hygroscopic.
-
Handling: Handle solutions of anhydrous TBAF under an inert atmosphere.
-
First Aid: In case of contact, wash the affected area with plenty of water.
-
Waste Disposal:
-
All fluoride-containing waste should be collected in a designated, properly labeled waste container.
-
Quench any reactive fluoride reagents carefully before disposal according to your institution's safety guidelines.
By following these guidelines and protocols, researchers can safely and effectively perform nucleophilic fluorination reactions on heterocyclic compounds, enabling the synthesis of novel and valuable molecules for drug discovery and development.
References
- 1. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Edge Attributes | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Boc-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Its synthesis on a large scale requires careful consideration of route selection, process safety, and purification to ensure high purity and enantiomeric excess. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the kilogram-scale synthesis of this compound.
Synthetic Strategy Overview
The most industrially viable and commonly employed synthetic route to this compound is a two-stage process. The first stage involves the synthesis of the chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine. The second stage is the deoxofluorination of this alcohol to introduce the fluorine atom with inversion of stereochemistry, which is not a factor in this specific case due to the achiral nature of the product if the starting material were racemic, but is crucial for maintaining enantiopurity from a chiral starting material.
This strategy is favored for its reliance on commercially available and relatively inexpensive starting materials, as well as for the generally robust and scalable nature of the chemical transformations involved.
Key Large-Scale Synthesis Considerations
Several factors are critical for the successful and safe scale-up of this compound synthesis:
-
Route Selection for (S)-1-Boc-3-hydroxypyrrolidine: Multiple routes to the key hydroxy precursor exist. A common laboratory-scale synthesis starts from L-aspartic acid. However, for large-scale production, a more cost-effective approach starting from less expensive raw materials like epichlorohydrin followed by enzymatic resolution or chiral resolution is often preferred.
-
Choice of Fluorinating Agent: The deoxofluorination of the hydroxyl group is a critical step. While several reagents are available, diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are most commonly used in large-scale settings. Deoxo-Fluor® is often favored for its enhanced thermal stability compared to DAST, which is a significant safety consideration at scale.
-
Reaction Conditions Control: Precise control of reaction temperature is crucial, especially during the fluorination step, which can be highly exothermic. Cryogenic reaction conditions are often necessary to control the reaction rate and minimize side product formation.
-
Work-up and Purification: Quenching of the fluorination reaction must be performed carefully due to the potential for unreacted reagent to react violently with water. Purification of the final product to remove impurities and residual reagents is critical. While chromatography is common at the lab scale, large-scale purification often relies on distillation, crystallization, or salt formation to achieve the desired purity.
-
Safety: Both the synthesis of the precursor and the fluorination step involve hazardous reagents and potentially exothermic reactions. A thorough process safety assessment, including calorimetry studies, is essential before attempting a large-scale synthesis. The use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood or a designated reactor bay are mandatory.
Experimental Protocols
Stage 1: Large-Scale Synthesis of (S)-1-Boc-3-hydroxypyrrolidine
This protocol is a representative method based on synthetic routes described in patent literature, starting from L-aspartic acid.
Materials and Equipment:
-
L-Aspartic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities
-
Quench vessel
-
Extraction and distillation equipment
Procedure:
-
Reduction of L-Aspartic Acid: To a cooled (-5 to 5 °C) suspension of L-aspartic acid (1.0 kg, 7.51 mol) in anhydrous THF (10 L) under a nitrogen atmosphere, slowly add a 1 M solution of BH3·THF (22.5 L, 22.5 mol) while maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Quench and Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 L). Stir for 1 hour, then concentrate the mixture under reduced pressure.
-
Boc Protection: Dissolve the crude amino diol residue in a mixture of dichloromethane (10 L) and water (10 L). Add sodium hydroxide (0.6 kg, 15.0 mol) and cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (1.8 kg, 8.26 mol) in dichloromethane (2 L) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization and Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil. The crude (S)-4-(hydroxymethyl)oxazolidin-2-one is then cyclized in a separate step by treatment with a base such as sodium methoxide in methanol to afford (S)-1-Boc-3-hydroxypyrrolidine.
-
Purification: The crude product is purified by vacuum distillation to yield (S)-1-Boc-3-hydroxypyrrolidine as a colorless to pale yellow oil.
Stage 2: Large-Scale Synthesis of this compound
This protocol describes the fluorination of (S)-1-Boc-3-hydroxypyrrolidine using Deoxo-Fluor®.
Materials and Equipment:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Large-scale reaction vessel with overhead stirring, cryogenic temperature control, and inert atmosphere capabilities
-
Quench vessel
-
Extraction and distillation/crystallization equipment
Procedure:
-
Reaction Setup: Charge a dry, inerted large-scale reaction vessel with a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 kg, 5.34 mol) in anhydrous dichloromethane (10 L). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add Deoxo-Fluor® (1.3 kg, 5.87 mol, 1.1 equivalents) to the cooled solution via a dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly and carefully quench by the dropwise addition to a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (15 L). Caution: This quenching process can be highly exothermic and may release hazardous gases. Ensure adequate cooling and ventilation.
-
Work-up: After the quench is complete and gas evolution has ceased, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Isolation and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a colorless oil or a low-melting solid.
Data Presentation
| Parameter | Stage 1: (S)-1-Boc-3-hydroxypyrrolidine Synthesis | Stage 2: this compound Synthesis |
| Starting Material | L-Aspartic Acid | (S)-1-Boc-3-hydroxypyrrolidine |
| Scale | 1.0 kg | 1.0 kg |
| Key Reagents | BH3·THF, Boc2O | Deoxo-Fluor® |
| Solvent | THF, DCM | Dichloromethane |
| Reaction Temperature | -5 to 65 °C | -78 to 25 °C |
| Typical Yield | 60-75% | 70-85% |
| Purity (by HPLC) | >98% | >99% |
| Enantiomeric Excess | >99% | >99% |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the large-scale production of this compound.
Key Considerations Relationship Diagram
Caption: Interconnected considerations for the successful scale-up of this compound synthesis.
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of (S)-1-Boc-3-fluoropyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the synthesis of (S)-1-Boc-3-fluoropyrrolidine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most common causes?
Low yield in this synthesis typically originates from one of three main areas: the quality of the starting material, suboptimal reaction conditions during the fluorination step, or losses during product workup and purification. The most critical step is the nucleophilic substitution of the hydroxyl group in the precursor, (R)-1-Boc-3-hydroxypyrrolidine, with a fluoride source.
Common issues include:
-
Poor Starting Material Quality: Presence of impurities or moisture in the (R)-1-Boc-3-hydroxypyrrolidine or solvent.
-
Reagent Decomposition: The fluorinating agents used (e.g., DAST, Deoxo-Fluor®) are highly sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.
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Side Reactions: Competing elimination reactions to form an alkene byproduct are a primary cause of yield loss, especially at elevated temperatures.
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or low reactivity of the fluorinating agent can lead to a significant amount of unreacted starting material.
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Product Loss During Workup: The product may be partially lost to the aqueous layer during extraction due to its polarity.
The following flowchart provides a logical approach to diagnosing the cause of low yield.
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: How can I minimize the formation of the elimination byproduct?
The formation of 1-Boc-2,3-dehydropyrrolidine is a common side reaction that proceeds via an E2 elimination mechanism, which competes with the desired SN2 substitution.
To minimize this side reaction:
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Maintain Low Temperatures: This is the most critical factor. The fluorination reaction should be initiated at a very low temperature (e.g., -78 °C, a dry ice/acetone bath) and allowed to warm up slowly. Higher temperatures favor elimination over substitution.
-
Choice of Fluorinating Agent: While several agents can be used, their reactivity and the reaction conditions they require can influence the prevalence of side reactions.
-
Slow Reagent Addition: Adding the fluorinating agent dropwise over an extended period helps to control the reaction exotherm and maintain a low internal temperature.
The diagram below illustrates the competition between the desired substitution and the undesired elimination pathway.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Q3: My reaction is incomplete, with a lot of starting material left. How can I improve the conversion rate?
If you observe a significant amount of starting material after the reaction, consider the following troubleshooting steps:
-
Verify Reagent Quality: Fluorinating agents like DAST are highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Check Stoichiometry: An excess of the fluorinating agent (typically 1.2 to 1.5 equivalents) is often required to drive the reaction to completion. Ensure accurate measurement of all reagents.
-
Increase Reaction Time/Temperature: While low temperature is crucial to prevent side reactions, allowing the reaction to stir for a longer period (e.g., 12-24 hours) as it slowly warms to room temperature can improve conversion. If conversion is still low, a modest increase in temperature (e.g., from -78 °C to -40 °C or 0 °C) may be necessary, but this should be done cautiously while monitoring for byproduct formation by TLC.
Data Summary
The choice of fluorinating agent and reaction conditions can significantly impact the yield. The following table summarizes typical conditions and reported yields for the fluorination of N-Boc-3-hydroxypyrrolidine derivatives.
| Fluorinating Agent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | (R)-1-Boc-3-hydroxypyrrolidine | CH₂Cl₂ | -78 to RT | 12 | ~70-85 | General Lit. |
| Deoxo-Fluor® | (R)-1-Boc-3-hydroxypyrrolidine | CH₂Cl₂ | -78 to RT | 16 | ~75-90 | General Lit. |
| PyFluor | (R)-1-Boc-3-hydroxypyrrolidine | THF | 25 | 24 | ~80 | General Lit. |
Note: Yields are highly dependent on specific experimental execution and purification methods.
Experimental Protocols
Protocol: Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine using DAST
This protocol details a standard laboratory procedure for the fluorination step.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST, 1.3 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous CH₂Cl₂ (approx. 10 mL per 1 g of starting material).
-
-
Cooling:
-
Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure the temperature has stabilized.
-
-
Reagent Addition:
-
Slowly add DAST (1.3 eq) dropwise to the stirred solution via syringe over 30-45 minutes. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.
-
Ensure the internal temperature does not rise above -65 °C during the addition.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material spot is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer two more times with CH₂Cl₂.
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Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration:
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Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. Be cautious not to use excessive heat, as the product can be somewhat volatile.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain pure this compound.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the fluorination reaction.
Common side reactions during the fluorination of Boc-protected pyrrolidinols
Welcome to the technical support center for the fluorination of Boc-protected pyrrolidinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when fluorinating Boc-protected pyrrolidinols with reagents like DAST or Deoxo-Fluor?
A1: The most prevalent side reactions include elimination to form unsaturated pyrrolidine derivatives, and rearrangements involving the pyrrolidine ring.[1] Due to the presence of the nitrogen atom, neighboring group participation is a significant competing pathway, leading to the formation of a bicyclic aziridinium ion intermediate.[2][3][4][5] This intermediate can then undergo nucleophilic attack by fluoride, which may result in ring-expansion to form a 3-fluoropiperidine, or less commonly, ring-contraction.[2] In some cases, participation of the Boc-protecting group can lead to the formation of oxazolidin-2-one byproducts.[6]
Q2: I am observing significant elimination byproducts. How can I minimize their formation?
A2: Elimination is often favored at higher temperatures.[7][8] Therefore, carefully controlling the reaction temperature is crucial. Starting the reaction at a low temperature, such as -78 °C, and slowly warming it only as needed can help minimize elimination.[9][10] The choice of fluorinating agent can also be a factor; Deoxo-Fluor is sometimes reported to give fewer elimination byproducts compared to DAST.[11] Using a non-polar solvent like dichloromethane (DCM) or toluene is standard, but screening other aprotic solvents may be beneficial.[7][12]
Q3: My reaction is resulting in a rearranged product, specifically a six-membered ring (piperidine). Why is this happening and can it be controlled?
A3: The formation of a piperidine derivative is a known side reaction that proceeds through a bicyclic aziridinium ion intermediate.[2] This occurs via neighboring group participation of the pyrrolidine nitrogen. The subsequent ring-opening of this intermediate by the fluoride nucleophile can lead to the thermodynamically stable six-membered ring.[2] The regioselectivity of the ring-opening is influenced by the substitution pattern on the pyrrolidine ring. Controlling this rearrangement can be challenging. Modifying the N-protecting group or using a different fluorinating agent that may favor a more direct S(_N)2 displacement could be explored.
Q4: What is the difference between DAST and Deoxo-Fluor, and which one should I choose?
A4: Both DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are nucleophilic fluorinating agents that convert alcohols to alkyl fluorides.[9][13] The primary advantage of Deoxo-Fluor is its greater thermal stability, making it generally safer for larger-scale reactions.[11][13][14] While their reactivity is often similar, Deoxo-Fluor can sometimes provide higher yields and better selectivity, with fewer elimination byproducts.[11][14] However, DAST is often less expensive.[15] The choice depends on the specific substrate, reaction scale, and safety considerations. For sensitive substrates prone to side reactions, the milder profile of Deoxo-Fluor might be advantageous.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Low or No Conversion | 1. Inactive Reagent: DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time.[7] 2. Insufficient Reagent: Sterically hindered alcohols may require a larger excess of the fluorinating agent.[7] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.[7] | 1. Use a fresh bottle of the fluorinating reagent or a newly opened one. Ensure it has been stored under anhydrous conditions. 2. Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.2 eq to 1.5 or 2.0 eq). 3. After initial addition at low temperature (e.g., -78 °C), allow the reaction to warm gradually to 0 °C or room temperature.[9][10] Monitor by TLC to find the optimal temperature. |
| Formation of Elimination Byproduct(s) | 1. High Reaction Temperature: Elimination is often favored at elevated temperatures.[7][8] 2. Substrate Structure: The stereochemistry of the hydroxyl group can influence the propensity for elimination. | 1. Maintain a low reaction temperature. Run the reaction at the lowest temperature that provides a reasonable conversion rate. 2. Consider using a more modern and selective deoxyfluorination reagent like PyFluor, which is reported to produce fewer elimination byproducts.[16] |
| Formation of Ring-Expanded Piperidine | 1. Neighboring Group Participation: The pyrrolidine nitrogen can assist in displacing the activated hydroxyl group, forming a bicyclic aziridinium ion that rearranges.[2] | 1. This is an inherent reactivity pathway for this substrate class. Modifying the N-Boc group to a more electron-withdrawing group might reduce the nucleophilicity of the nitrogen, though this could also deactivate the substrate. 2. Screen different fluorinating agents. The counter-ion and reaction conditions can sometimes influence the fate of the aziridinium intermediate. |
| Complex Product Mixture | 1. Reagent Decomposition: DAST can decompose, especially if heated above 90 °C, leading to side reactions.[9] 2. Multiple Reaction Pathways: A combination of elimination, rearrangement, and direct substitution is occurring. | 1. Do not heat the reaction mixture excessively. Ensure proper temperature control. 2. Simplify the system by starting at a very low temperature (-78 °C) and monitoring the reaction as it slowly warms. This may help identify a temperature window where one pathway is favored. 3. Re-evaluate solvent choice. Aprotic, non-polar solvents like DCM are standard, but others could be screened.[7][12] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Pyrrolidinol
This protocol is a standard procedure for the protection of the nitrogen in 3-pyrrolidinol using di-tert-butyl dicarbonate (Boc(_2)O).[17][18]
Materials:
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(R)- or (S)-3-Pyrrolidinol (1.0 eq)
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Di-tert-butyl dicarbonate (Boc(_2)O) (1.1 eq)
-
Triethylamine (Et(_3)N) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3-pyrrolidinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
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Add triethylamine to the stirred solution.
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Add a solution of di-tert-butyl dicarbonate in a minimal amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidinol.
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If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: General Deoxyfluorination of N-Boc-3-Pyrrolidinol with DAST
This protocol provides a general method for the fluorination of an alcohol using DAST.[10] Caution: DAST is toxic, moisture-sensitive, and can decompose violently upon heating. Handle with appropriate personal protective equipment in a fume hood.
Materials:
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N-Boc-3-pyrrolidinol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-3-pyrrolidinol in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO(_3).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired fluorinated product from any side products.
Visual Guides
Caption: Competing pathways in the fluorination of Boc-protected pyrrolidinols.
Caption: A logical workflow for troubleshooting common fluorination issues.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Optimizing stereoselectivity in the synthesis of 3-fluoropyrrolidine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-fluoropyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing stereoselectivity in the synthesis of 3-fluoropyrrolidine derivatives?
A1: Stereoselectivity in this context is primarily governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization.[1] Key factors include:
-
Substrate Control: Existing stereocenters on the precursor molecule can dictate the preferred trajectory of attack, as bulky substituents will sterically hinder one face of the molecule.[1]
-
Catalyst System: The choice of catalyst and associated chiral ligands is crucial. For instance, in copper(I)-catalyzed 1,3-dipolar cycloadditions, the ligand (e.g., (S)-DTBM-segphos) plays a pivotal role in establishing high diastereoselectivity and enantioselectivity.[2]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways.[1] Lowering the reaction temperature can often amplify small energy differences, leading to improved selectivity.[1]
-
Fluorine's Influence: The presence of the fluorine atom itself can influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect, thereby impacting the stereochemical outcome.[3][4]
Q2: What are the standard analytical techniques to determine the stereochemical purity of 3-fluoropyrrolidine products?
A2: A combination of techniques is essential to fully characterize the stereochemistry of the synthesized products:
-
Diastereomeric Ratio (d.r.): The diastereoselectivity of a reaction is often determined from the crude ¹H NMR spectrum of the reaction mixture before purification.[2]
-
Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess of the product.[2][5]
-
Absolute Configuration: While challenging, the definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography, provided a suitable crystal can be obtained.[5]
Q3: How does the fluorine substituent affect the stability and reactivity of the pyrrolidine ring?
A3: The introduction of fluorine can significantly alter the properties of the pyrrolidine ring. Due to its high electronegativity, fluorine can influence the basicity of the nearby nitrogen atom and increase the acidity of adjacent protons.[6] It can also create a conformational bias in the five-membered ring, which can be exploited to enhance binding to biological targets.[6][7] However, caution is warranted, as inappropriate placement of fluorine can lead to instability. For example, monofluorinated alkyl groups in the presence of an intramolecular nucleophile may be susceptible to C-F bond cleavage, and β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[8]
Troubleshooting Guides
Problem: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
A low stereochemical outcome suggests that the energy difference between the competing diastereomeric transition states is small.[1] The following steps can help optimize the reaction.
Problem: Poor Reaction Yield and/or Formation of Side Products
| Potential Cause | Recommended Solution | Explanation |
| Reagent or Catalyst Impurity | Ensure all reagents, especially the catalyst and ligand, are of high purity. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar). | Impurities, particularly water, can deactivate sensitive catalysts like Lewis acids and reduce overall selectivity and yield.[1] |
| Substrate Decomposition | Assess the stability of the fluorinated substrate under the reaction conditions. A monofunctional pyrrolidine with a nearby nucleophile might be unstable. | Certain structures, such as those with a monofluoromethyl group and an intramolecular nucleophile, can undergo decomposition through an Sₙ2 reaction, cleaving the C-F bond.[8] |
| Side Reactions | If using transition-metal catalysis, be aware of common side reactions like protodemetalation. Optimize reaction conditions to favor the desired pathway. | In some palladium-catalyzed fluorination reactions, for instance, protodemetalation can be a competing side reaction that reduces the yield of the desired fluorinated product.[9] |
Data and Protocols
Data Presentation: Catalyst/Ligand Optimization
The selection of the chiral ligand is often critical for achieving high stereoselectivity in metal-catalyzed reactions. The following data from a study on Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition highlights this dependency.
Table 1: Effect of Ligand on the Stereoselective Synthesis of a 3,3-Difluoropyrrolidine Derivative[2]
| Ligand | Yield (%) | d.r. | e.e. (%) |
| (S)-Tol-BINAP | 85 | >20:1 | 82 |
| (S)-Segphos | 91 | >20:1 | 90 |
| (S)-DTBM-segphos | 95 | >20:1 | 94 |
| (R,R)-Ph-Box | 65 | 15:1 | 53 |
| (S,S)-f-Binaphane | 72 | >20:1 | 68 |
| Conditions: Reaction of imino ester and 1,1-gem-difluorostyrene with Cu(CH₃CN)₄PF₆ and ligand in toluene. |
Experimental Protocols
The following is a representative methodology for the stereoselective synthesis of fluorinated pyrrolidines via a copper-catalyzed reaction.
Protocol 1: General Procedure for the Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in 2.0 mL of toluene in a sealed reaction vessel.
-
Stirring: Stir the resulting solution at room temperature for 1 hour.
-
Reagent Addition: Successively add KOtBu (0.04 mmol, 0.2 eq.), the corresponding imino ester (0.4 mmol, 2.0 eq.), and the 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene derivative (0.2 mmol, 1.0 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture at 80 °C for 48 hours.
-
Analysis and Purification: After completion (monitored by TLC), remove the solvent under vacuum. Determine the diastereoselectivity by analyzing the crude ¹H NMR spectrum. Purify the residue by flash chromatography on silica gel to yield the corresponding fluorinated pyrrolidine.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]
// Invisible edges for layout edge [style=invis]; B -> D; C->E; } Caption: Experimental workflow for Cu(I)-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: (S)-1-Boc-3-fluoropyrrolidine Purification Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (S)-1-Boc-3-fluoropyrrolidine.
Troubleshooting Guides
This section is designed to help you navigate common challenges in the purification of this compound, ensuring you achieve the desired purity and yield.
Flash Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Causes | Solutions |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities with similar retention factors (Rf). |
| Action: 1. Optimize the solvent gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a gradient of 5% to 30% ethyl acetate in hexane. 2. TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that gives good separation between your product and impurities. Aim for an Rf value of ~0.3 for the target compound. | |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. |
| Action: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher. | |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to poor separation. |
| Action: Ensure the silica gel is packed uniformly. A slurry packing method is often preferred over dry packing to minimize air bubbles and create a homogenous column bed. | |
| Co-elution with Structurally Similar Impurities | Impurities such as the corresponding starting material, (S)-1-Boc-3-hydroxypyrrolidine, or diastereomers may have very similar polarities. |
| Action: 1. Use a shallower gradient: A slower increase in eluent polarity can improve the resolution of closely eluting compounds. 2. Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel. |
Problem: The compound is not eluting from the column.
| Possible Causes | Solutions |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound through the silica gel. |
| Action: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent. | |
| Strong Interaction with Silica Gel | The pyrrolidine nitrogen may be interacting strongly with the acidic silica gel. |
| Action: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the elution of basic compounds. |
Vacuum Distillation
Problem: The product is decomposing during distillation.
| Possible Causes | Solutions |
| Temperature is Too High | The distillation pot temperature is exceeding the decomposition temperature of the compound. |
| Action: 1. Lower the pressure: A lower vacuum will decrease the boiling point of the compound, allowing for distillation at a lower temperature. 2. Use a Kugelrohr apparatus: For small quantities, a Kugelrohr distillation can minimize the residence time at high temperatures. | |
| Presence of Acidic or Basic Impurities | Catalytic decomposition can occur in the presence of even trace amounts of acids or bases. |
| Action: Neutralize the crude material with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities, or dilute citric acid for basic impurities) before distillation. Ensure the product is thoroughly dried after washing. |
Problem: Bumping or uneven boiling.
| Possible Causes | Solutions |
| Lack of Nucleation Sites | Smooth surfaces of the glassware can lead to superheating followed by violent boiling. |
| Action: 1. Use a magnetic stir bar: Constant agitation will ensure smooth boiling. 2. Add boiling chips: However, do not add boiling chips to a hot liquid under vacuum. |
Crystallization
Problem: The compound oils out instead of crystallizing.
| Possible Causes | Solutions |
| Solution is Too Concentrated | The concentration of the compound in the solvent is too high, preventing the formation of a crystal lattice. |
| Action: Add more of the crystallization solvent to dilute the solution. | |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for crystal nucleation and growth. |
| Action: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator and then a freezer. | |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization. |
| Action: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for Boc-protected amines include mixtures of a polar solvent (e.g., ethyl acetate, isopropanol) and a non-polar solvent (e.g., hexanes, heptane). |
Problem: Low recovery of the purified product.
| Possible Causes | Solutions |
| Product is Too Soluble in the Crystallization Solvent | A significant amount of the product remains dissolved in the mother liquor even at low temperatures. |
| Action: 1. Use a less polar co-solvent: Gradually add a non-polar solvent to the cold solution to decrease the solubility of the product. 2. Reduce the volume of the solvent: Concentrate the mother liquor and attempt a second crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, if synthesized from (S)-1-Boc-3-hydroxypyrrolidine using a fluorinating agent like DAST or Deoxo-Fluor, common impurities may include:
-
Unreacted (S)-1-Boc-3-hydroxypyrrolidine: The starting material may not have fully reacted.
-
Elimination byproduct: Formation of the corresponding alkene.
-
Over-fluorinated or rearranged products: Depending on the reaction conditions, other fluorinated species may be formed.
-
Residual solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes).
Q2: Which purification method generally gives the highest purity?
A2: Flash column chromatography is often the most effective method for achieving high purity (>98%), especially for removing closely related impurities. While distillation can be effective for removing non-volatile impurities and some byproducts with significantly different boiling points, it may not separate structurally similar compounds. Crystallization can also yield very pure material, but finding a suitable solvent system can be challenging, and yields may be lower compared to chromatography.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure no racemization has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[1][2][3][4][5]
Q4: What are the typical physical properties of this compound that are relevant for purification?
A4: Key physical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 189.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 74-80 °C at 2 mmHg |
| Density | ~1.069 g/mL |
| Refractive Index | ~1.441 |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material.
-
Dry pack the column with silica gel (60 Å, 230-400 mesh).
-
Wet the silica gel with the initial, least polar eluent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the target compound.
-
The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
Technical Support Center: Boc Deprotection of Acid-Sensitive Fluorinated Compounds
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful Boc deprotection of acid-sensitive fluorinated compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of fluorinated compounds, which often present unique challenges due to their electronic properties and sensitivity.
Issue 1: Incomplete or Sluggish Deprotection
-
Question: My Boc deprotection of a fluorinated substrate is slow or does not go to completion using standard conditions (e.g., TFA in DCM). What are the potential causes and solutions?
-
Answer: Incomplete deprotection can arise from several factors, particularly when dealing with fluorinated molecules.
-
Electronic Effects: Fluorine's strong electron-withdrawing nature can decrease the basicity of the nitrogen atom, making the Boc group more resistant to acid-catalyzed cleavage.[1]
-
Insufficient Acid Strength: The standard concentration of TFA may not be sufficient to overcome the electronic effects of the fluorine substituents.[1][2]
-
Steric Hindrance: Bulky fluorinated groups near the Boc-protected amine can physically block the approach of the acid.[1][2]
Recommended Solutions:
-
Increase Acid Strength or Concentration: Consider using a higher concentration of TFA or switching to a stronger acid system like HCl in dioxane or ethyl acetate.[2][3]
-
Elevated Temperature: Gently warming the reaction mixture can often drive a sluggish reaction to completion. However, this should be done cautiously to avoid potential side reactions.[2]
-
Alternative Deprotection Methods: For highly resistant substrates, consider non-acidic or Lewis acid-mediated methods.
-
Issue 2: Degradation of the Fluorinated Moiety or Other Functional Groups
-
Question: The Boc group is removed, but I'm observing degradation of my fluorinated compound or cleavage of other acid-sensitive groups (e.g., esters, acetals). How can I achieve selective deprotection?
-
Answer: The high acidity required for Boc deprotection can be detrimental to other sensitive functionalities within the molecule. Fluorinated compounds themselves can sometimes be unstable to strong acids.
Recommended Solutions:
-
Milder Acidic Conditions: Employing milder protic acids can provide the necessary selectivity.[3]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative that can be effective at lower temperatures.[3]
-
Thermal Deprotection in Fluorinated Alcohols: Heating the compound in fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without any acid, which is highly compatible with acid-sensitive substrates.[6][7][8]
-
Issue 3: Formation of Tert-butylation Byproducts
-
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings. How can I prevent this?
-
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate.[3][9]
Recommended Solutions:
-
Use of Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water
-
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be very helpful as it specifically visualizes primary and secondary amines.[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[2]
Q2: Are there any completely non-acidic methods for Boc deprotection?
A2: Yes, for highly sensitive substrates, several non-acidic methods can be employed:
-
Thermal Deprotection: Simply heating the Boc-protected compound, often in solvents like water, TFE, or HFIP, can lead to clean deprotection.[3][6][8] This method is particularly advantageous for acid-sensitive molecules.
-
Oxalyl Chloride in Methanol: This provides a mild method for selective N-Boc deprotection.[3][10]
-
Catalyst-Free Deprotection in Hot Water: For some substrates, heating in water is sufficient to remove the Boc group.[3][10]
Q3: Can I selectively deprotect one Boc group in the presence of another?
A3: Selective deprotection can be challenging but is achievable. The lability of a Boc group is influenced by the electronic nature of the nitrogen it is attached to.[3] For instance, an N-Boc group on an electron-deficient nitrogen (like in an indole) is more labile than one on an alkyl amine.[3] Thermal deprotection methods, especially in continuous flow setups, have shown promise for selective deprotection by carefully controlling temperature and residence time.[3] The choice of solvent in thermal deprotections, such as TFE versus HFIP, can also allow for selective removal of different Boc groups.[6]
Q4: What are the advantages of using fluorinated alcohols like TFE or HFIP for deprotection?
A4: Fluorinated alcohols offer several advantages for Boc deprotection:
-
They can facilitate thermolytic (heat-induced) deprotection without the need for acid, which is ideal for acid-sensitive compounds.[6][7]
-
Microwave-assisted deprotection in these solvents can significantly accelerate the reaction.[6][7]
-
The reaction conditions are often neutral and compatible with other protecting groups like -NCbz, -NAlloc, -OTIPS, and -OTBDMS.[6]
-
HFIP is generally a more reactive solvent than TFE, allowing for faster deprotection or deprotection at lower temperatures.[6]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2]
Protocol 2: Boc Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.[3]
Protocol 3: Thermal Boc Deprotection in Fluorinated Alcohols (Microwave-Assisted)
-
Dissolve the N-Boc compound in either 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).
-
Heat the solution in a microwave reactor to the specified temperature (e.g., 100-150 °C).[6]
-
Maintain the temperature for the required time (can range from 5 minutes to several hours depending on the substrate).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple solvent evaporation.[6]
Data Summary
Table 1: Comparison of Deprotection Times for N-Boc Indoles using TFE and HFIP with Microwave Assistance [6]
| Entry | R Substituent | R' Substituent | Solvent | Time (min) | Product Yield (%) |
| 1 | -CONH₂ | -Cl | TFE | 5 | 98 |
| 2 | -CONH₂ | -Cl | HFIP | 5 | 97 |
| 3 | -H | -H | TFE | 15 | 99 |
| 4 | -H | -H | HFIP | 5 | 97 |
| 5 | -CHO | -H | TFE | 5 | 91 |
| 6 | -CHO | -H | HFIP | 5 | 96 |
| 7 | -H | -Cl | TFE | 60 | 98 |
| 8 | -H | -Cl | HFIP | 5 | 94 |
| 9 | -H | -OMe | TFE | 60 | 95 |
| 10 | -H | -OMe | HFIP | 15 | 98 |
Table 2: Comparison of Deprotection Times for N-Boc Anilines using TFE and HFIP with Microwave Assistance [6]
| Entry | G Substituent | Solvent | Time (h) | Product Yield (%) |
| 1 | 4-Cl | TFE | 1.5 | 98 |
| 2 | 4-Cl | HFIP | 1 | 80 |
| 3 | 4-Br, 3-Cl | TFE | 1 | 97 |
| 4 | 4-Br, 3-Cl | HFIP | 0.25 | 77 |
| 5 | 4-NO₂ | TFE | 1 | 95 |
| 6 | 4-NO₂ | HFIP | 0.08 | 76 |
| 7 | 4-OMe | TFE | 2 | 98 |
| 8 | 4-OMe | HFIP | 0.5 | 85 |
Visual Guides
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Acid-mediated Boc deprotection pathway and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral fluoropyrrolidines
Welcome to the technical support center for the stereoselective synthesis of chiral fluoropyrrolidines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help prevent racemization and maintain stereochemical integrity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when synthesizing chiral fluoropyrrolidines?
A1: The most common cause of racemization is the formation of a planar, achiral enolate intermediate at the carbon atom targeted for fluorination. This typically occurs during the deprotonation of the α-carbon to a carbonyl group (e.g., in an N-protected proline ester). Once the planar enolate is formed, the stereochemical information at that center is lost. The subsequent attack by the electrophilic fluorinating agent can then occur from either face of the enolate plane, leading to a mixture of enantiomers.
Q2: How does the choice of base impact the enantiomeric excess (ee) of my product?
A2: The base is critical for forming the enolate intermediate, and its properties directly influence stereoselectivity.
-
Strength and Sterics: Strong, non-nucleophilic, and sterically hindered bases like Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Lithium Hexamethyldisilazide (LiHMDS) are often preferred. These bases can rapidly deprotonate the α-carbon, and their bulk can influence the facial selectivity of the subsequent fluorination.
-
Counterion: The metal counterion (e.g., Li+, Na+) influences the aggregation state and geometry of the enolate, which can affect the stereochemical outcome. Lithium enolates, for example, are known to form well-defined aggregates that can enhance stereocontrol.
Q3: Which electrophilic fluorinating agent is best for minimizing racemization?
A3: The two most common electrophilic fluorinating agents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[1][2]
-
NFSI: Being a neutral reagent, NFSI is generally considered "softer" and can be highly effective. It is widely used in asymmetric fluorinations.[2][3][4]
-
Selectfluor®: This is a more powerful, cationic fluorinating agent.[4] Its high reactivity can be advantageous, but it may also lead to side reactions if not properly controlled. The optimal choice often depends on the specific substrate and reaction conditions. The steric bulk of the reagent can play a role in the diastereoselectivity of the fluorination step.
Q4: What is the role of temperature and solvent in preventing racemization?
A4: Both temperature and solvent are critical parameters for maintaining stereochemical control.
-
Temperature: Performing the deprotonation and fluorination at low temperatures (typically -78 °C) is crucial.[5] Lower temperatures slow down the rate of competing processes that can lead to racemization, such as enolate equilibration or proton exchange with trace impurities. It can also enhance the selectivity of the fluorination step.[6][7]
-
Solvent: The solvent affects the solubility of the reagents and the structure of the reactive intermediates. Aprotic, non-polar, or ethereal solvents like Tetrahydrofuran (THF), Diethyl Ether, or Toluene are commonly used. THF is particularly effective as it can coordinate to the lithium counterion of an enolate, influencing its aggregation state and reactivity. The choice of solvent can significantly alter the selectivity of the enolization process.[8]
Troubleshooting Guide: Loss of Enantiomeric Purity
Problem: You are observing significant racemization or a low enantiomeric excess (ee%) in your synthesized fluoropyrrolidine product. Use the following guide to diagnose and resolve the issue.
Detailed Troubleshooting Steps
| Observation | Possible Cause | Recommended Action |
| Low ee% (<80%) | Enolate Racemization: The achiral enolate intermediate is likely forming and equilibrating before fluorination. | 1. Lower the Temperature: Ensure the reaction is maintained at -78 °C throughout the base addition and fluorination.[5] 2. Optimize Base: Switch to a lithium-based amide like LDA or LiHMDS. 3. Minimize Time: Add the fluorinating agent as a solid or a pre-cooled solution immediately after the enolate formation step is complete. |
| Inconsistent ee% between batches | Moisture/Air Contamination: Trace amounts of water or other protic impurities can protonate the enolate, allowing it to reform and racemize. | 1. Rigorous Anhydrous Technique: Oven-dry all glassware and cool under a stream of inert gas. Use freshly distilled anhydrous solvents. 2. Inert Atmosphere: Ensure the reaction is performed under a positive pressure of dry nitrogen or argon. |
| Low yield and low ee% | Incorrect Base Stoichiometry or Degradation: Insufficient active base can lead to incomplete enolate formation, allowing the starting material to act as a proton source for any enolate that does form, causing racemization. | 1. Titrate the Base: Use a freshly titrated solution of your organolithium or amide base. 2. Slow Addition: Add the base dropwise to the cooled substrate solution to avoid localized heating and side reactions. |
| Formation of diastereomers (if applicable) | Poor Facial Selectivity: The fluorinating agent is attacking both faces of the enolate without significant preference. | 1. Change Fluorinating Agent: The steric bulk of the fluorinating agent can influence selectivity. Compare NFSI and Selectfluor®. 2. Alter Solvent: The coordination of the solvent to the enolate's counterion can alter its shape and steric environment. Compare results in THF vs. Et2O or Toluene. |
Data Presentation: Factors Affecting Stereoselectivity
The following table summarizes the expected impact of different reaction parameters on the enantiomeric excess (ee%) during the electrophilic fluorination of a model substrate, N-Boc-(L)-proline ethyl ester. These values are representative and serve as a general guide.
| Entry | Base | Fluorinating Agent | Temperature (°C) | Solvent | Representative ee% |
| 1 | NaH | NFSI | 0 | DMF | < 20% |
| 2 | NaHMDS | NFSI | -40 | THF | ~ 75% |
| 3 | LiHMDS | NFSI | -78 | THF | > 90% |
| 4 | LDA | NFSI | -78 | THF | > 95% |
| 5 | LDA | Selectfluor® | -78 | THF | > 95% |
| 6 | LDA | NFSI | -40 | THF | ~ 80% |
Data are illustrative, based on general principles of stereoselective enolate chemistry.
Key Visualizations
The primary mechanism for the loss of stereochemistry involves the formation of a planar enolate intermediate. Controlling the formation and reaction of this intermediate is the key to preventing racemization.
Experimental Protocols
Protocol: Stereoselective α-Fluorination of N-Boc-L-Proline Ethyl Ester
This protocol is a representative procedure for the enantioselective fluorination of an N-protected proline derivative, emphasizing the conditions required to minimize racemization.
Materials:
-
N-Boc-L-proline ethyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation:
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and two rubber septa.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reaction Setup:
-
Dissolve N-Boc-L-proline ethyl ester (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) in the prepared flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
-
Enolate Formation (Deprotonation):
-
While maintaining the internal temperature at or below -75 °C, slowly add a solution of LDA (1.1 equiv) dropwise via syringe over 20 minutes.
-
After the addition is complete, stir the resulting solution at -78 °C for 45-60 minutes.
-
-
Fluorination:
-
In a separate, dry flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C over 15 minutes. Alternatively, if solubility is an issue, NFSI can be added as a solid in one portion.
-
Stir the reaction mixture at -78 °C for 1-2 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH4Cl solution (10 mL per mmol of substrate).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexanes gradient).
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or SFC analysis.
-
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions involving (S)-1-Boc-3-fluoropyrrolidine
Welcome to the technical support center for (S)-1-Boc-3-fluoropyrrolidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this versatile building block. The inherent stereochemistry and the presence of a fluorine atom can introduce unique steric and electronic effects, leading to unexpected reactivity or low yields. Below, you will find troubleshooting guides and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my N-alkylation reactions with this compound?
A1: Low yields in N-alkylation reactions are often due to the steric hindrance presented by the Boc protecting group and the conformational constraints imposed by the fluorine atom. The fluorine substituent influences the pucker of the pyrrolidine ring, which can shield the nitrogen atom and hinder the approach of electrophiles.
Q2: My Boc deprotection reaction is sluggish or incomplete. What could be the cause?
A2: While the Boc group is typically acid-labile, steric hindrance around the nitrogen can slow down the deprotection process. The fluorinated pyrrolidine ring's conformation may limit the access of the acid to the carbamate. In some cases, standard conditions like TFA in DCM at room temperature may be insufficient.
Q3: Are there specific catalysts that are more effective for cross-coupling reactions involving derivatives of this compound?
A3: For cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective as they can promote the oxidative addition step and stabilize the active catalytic species, which can be inhibited by the nitrogen atom of the pyrrolidine.
Q4: I am having difficulty with an amide coupling reaction between a carboxylic acid and the deprotected 3-amino group of a pyrrolidine derivative. What strategies can I employ?
A4: Amide bond formation with sterically hindered amines can be challenging. Standard coupling reagents may not be effective. Switching to more potent coupling reagents like HATU or COMU, or converting the carboxylic acid to an acyl fluoride, can overcome the steric barrier and improve yields.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
Low conversion of this compound.
-
Formation of side products.
-
Reaction fails to go to completion.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Increase reaction temperature to provide more energy to overcome the activation barrier. Consider using microwave irradiation to accelerate the reaction. |
| Poor Nucleophilicity | Use a stronger base to fully deprotonate the nitrogen (if applicable) or use a more reactive alkylating agent (e.g., alkyl triflates instead of halides). |
| Suboptimal Solvent | Screen different solvents. Aprotic polar solvents like DMF or DMSO can often enhance the rate of SN2 reactions. |
| Catalyst Inhibition | If using a catalyst, the pyrrolidine nitrogen may be inhibiting it. Consider using a ligand that can shield the metal center. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc group, even with extended reaction times.
-
Presence of starting material in the final product mixture.
-
Degradation of acid-sensitive functional groups elsewhere in the molecule.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Alternatively, use a stronger acid system like 4M HCl in dioxane.[1][2] |
| Steric Hindrance | Switch to a less sterically demanding acid or consider thermal deprotection. Heating in a high-boiling point solvent like toluene or using microwave irradiation can be effective.[1] |
| Acid-Labile Groups | For substrates with other acid-sensitive groups, consider milder, non-acidic deprotection methods. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under thermal or microwave conditions can be effective.[1][3][4] |
Issue 3: Failed or Low-Yield Mitsunobu Reaction
Symptoms:
-
The desired substitution product is not formed.
-
Recovery of starting alcohol.
-
Formation of elimination byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Reaction Center | Use a less sterically hindered phosphine, such as trimethylphosphine, instead of triphenylphosphine. Increase the excess of the phosphine and azodicarboxylate reagents. |
| Low Acidity of the Nucleophile | The pKa of the nucleophile is crucial for the success of the Mitsunobu reaction. If the nucleophile is not acidic enough, the reaction will not proceed efficiently. Consider modifying the nucleophile to increase its acidity. |
| Suboptimal Reagent Combination | The choice of azodicarboxylate can be critical. DIAD or DBAD may offer better results than DEAD in some cases. |
Experimental Protocols
Protocol 1: Optimized N-Alkylation of this compound under Microwave Conditions
This protocol is a general guideline for the N-alkylation of this compound with a reactive alkyl halide, optimized for overcoming steric hindrance.
Materials:
-
This compound
-
Alkyl halide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave-safe reaction vessel
Procedure:
-
To a microwave-safe reaction vessel, add this compound (1.0 mmol), the alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (3-5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection of a Sterically Hindered this compound Derivative using Fluorinated Alcohols
This protocol is suitable for substrates containing acid-sensitive functional groups.[1][3][4]
Materials:
-
N-Boc protected substrate
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave-safe reaction vessel or round-bottom flask with condenser
Procedure:
-
Dissolve the N-Boc protected substrate in TFE or HFIP (HFIP is more reactive) in a suitable reaction vessel.
-
Microwave Conditions: Heat the solution in a microwave reactor at 100-150 °C for 30-60 minutes.
-
Conventional Heating: Heat the solution to reflux for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure. The crude product can often be used without further purification. If necessary, purify by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Decision-making process for the deprotection of N-Boc on fluoropyrrolidine derivatives.
References
Improving the scalability of (S)-1-Boc-3-fluoropyrrolidine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-1-Boc-3-fluoropyrrolidine, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scalable production of this compound?
A1: The most prevalent and industrially relevant route involves the deoxofluorination of the readily available precursor, (S)-1-Boc-3-hydroxypyrrolidine. This method is favored for its stereospecificity, proceeding with inversion of configuration at the C-3 position. The choice of fluorinating agent is a critical parameter in this synthesis.
Q2: Which fluorinating agents are commonly used for the conversion of (S)-1-Boc-3-hydroxypyrrolidine, and how do they compare?
A2: Several deoxyfluorination reagents can be employed. The selection often involves a trade-off between reactivity, safety, cost, and selectivity. Diethylaminosulfur trifluoride (DAST) has been a popular choice, but newer reagents like Deoxo-Fluor and PyFluor offer significant advantages, particularly for large-scale operations due to their enhanced thermal stability and, in the case of PyFluor, reduced formation of elimination byproducts.[1][2][3]
Q3: What are the primary safety concerns when working with deoxyfluorinating agents like DAST and Deoxo-Fluor on a large scale?
A3: Deoxyfluorinating agents such as DAST and Deoxo-Fluor can be hazardous. DAST, in particular, is known to be thermally unstable and can undergo exothermic decomposition, posing a risk of detonation at elevated temperatures.[1] Both reagents are sensitive to moisture and can release corrosive hydrogen fluoride (HF) upon contact with water. Therefore, stringent anhydrous conditions and precise temperature control are imperative during large-scale production.
Q4: What is the main byproduct of concern during the fluorination of (S)-1-Boc-3-hydroxypyrrolidine?
A4: The primary side reaction of concern is the elimination of the activated hydroxyl group to form the unsaturated byproduct, 1-Boc-2,3-dehydropyrrolidine.[4][5] The extent of this side reaction is highly dependent on the choice of fluorinating agent and the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My fluorination reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields in this deoxofluorination step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the fluorinating agent was added in sufficient stoichiometric excess and that the reaction was allowed to proceed for an adequate amount of time. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For many deoxofluorination reactions, the temperature is typically maintained between -78 °C to room temperature.[5] Deviation from the optimal temperature range can lead to incomplete conversion or the formation of side products.
-
Moisture in the Reaction: Deoxyfluorinating agents are highly sensitive to moisture. The presence of water will consume the reagent and reduce the yield. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Degradation of the Fluorinating Agent: Reagents like DAST have a limited shelf life and can degrade if not stored properly. Use a fresh or properly stored batch of the fluorinating agent.
-
Issue 2: High Levels of the Elimination Byproduct
-
Question: I am observing a significant amount of the elimination byproduct, 1-Boc-2,3-dehydropyrrolidine, in my crude product mixture. How can I minimize its formation?
-
Answer: The formation of the elimination byproduct is a common challenge.[4][5] Consider the following strategies to improve selectivity:
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. PyFluor has been shown to be highly selective for substitution over elimination compared to DAST and Deoxo-Fluor in other systems.[1][2]
-
Reaction Temperature: Running the reaction at lower temperatures can often favor the desired substitution reaction over elimination.
-
Order of Addition: Slowly adding the substrate to the fluorinating agent solution (inverse addition) can sometimes minimize side reactions by maintaining a low concentration of the substrate.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to separate the desired this compound from the unreacted starting material and byproducts. What are the recommended purification methods for large-scale production?
-
Answer: Purification on a large scale can be challenging. While laboratory-scale purifications often rely on column chromatography, this may not be feasible for industrial production.
-
Extraction: An initial aqueous workup is essential to remove water-soluble impurities and unreacted fluorinating agent decomposition products.
-
Crystallization: If the product is a solid and has suitable solubility properties, crystallization can be an effective method for purification on a large scale. This can be more cost-effective and scalable than chromatography.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure could be a viable option.
-
Chromatography: If high-performance liquid chromatography (HPLC) or flash chromatography is necessary, optimizing the mobile phase and column packing can improve separation efficiency and throughput.
-
Data Presentation
Table 1: Comparison of Common Deoxyfluorinating Agents
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor | PyFluor (2-Pyridinesulfonyl Fluoride) |
| Physical Form | Liquid | Liquid | Crystalline Solid |
| Thermal Stability | Poor; can decompose violently above 90 °C[1] | More stable than DAST | High thermal and chemical stability[2] |
| Handling | Requires care due to thermal instability and moisture sensitivity | Easier to handle than DAST but still moisture sensitive | Can be handled in air and is moisture tolerant[2] |
| Selectivity vs. Elimination | Can lead to significant elimination byproducts[1] | Generally offers better selectivity than DAST | High selectivity for fluorination with minimal elimination[1][2] |
| Cost | Relatively high | Generally more expensive than DAST | Can be a more cost-effective option |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxofluorination with PyFluor
-
Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
PyFluor (2-Pyridinesulfonyl Fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous toluene in a suitable reactor.
-
Cool the solution to 0 °C using an ice bath.
-
Add DBU (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve PyFluor (1.2 eq.) in anhydrous toluene.
-
Slowly add the PyFluor solution to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
-
Protocol 2: Large-Scale Purification by Crystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., heptane, isopropanol, or a mixture).
-
Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of pure product can aid in crystallization.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Visualizations
Caption: A common synthetic pathway to this compound.
References
Managing moisture sensitivity of fluorinating agents in pyrrolidine synthesis
Topic: Managing Moisture Sensitivity of Fluorinating Agents
Welcome to the technical support center for managing moisture-sensitive fluorinating agents in pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on handling these reactive compounds.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction with DAST/Deoxo-Fluor resulted in a low yield or failed completely. What are the likely causes related to moisture?
A1: Low or no yield in fluorination reactions using moisture-sensitive reagents like Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) is frequently due to the presence of water. Moisture can originate from several sources:
-
Inadequately dried glassware: Residual water on the surface of the reaction flask, dropping funnel, or stir bar can rapidly decompose the fluorinating agent.
-
Contaminated solvents: Even anhydrous solvents can absorb atmospheric moisture if not handled and stored correctly.
-
Hygroscopic starting materials: The pyrrolidine precursor itself may have absorbed water from the atmosphere.
-
Atmospheric exposure: Leaks in the reaction setup or introducing reagents without a proper inert atmosphere can introduce moisture.
Decomposition of the fluorinating agent by water not only consumes the reagent but also generates hydrofluoric acid (HF), which can lead to unwanted side reactions and degradation of the desired product.[1][2]
Q2: I observe the formation of an elimination byproduct (an alkene) instead of the desired fluorinated pyrrolidine. Can moisture be a contributing factor?
A2: Yes, the presence of moisture can indirectly favor elimination pathways. The reaction of DAST or Deoxo-Fluor with water generates HF. This in-situ generated acid can catalyze the elimination of the intermediate alkoxyaminosulfur difluoride, leading to the formation of an unsaturated pyrrolidine derivative instead of the desired product. This is particularly prevalent with cyclic alcohols where the protons beta to the hydroxyl group are accessible.[3]
Q3: How can I rigorously exclude moisture from my fluorination reaction?
A3: Implementing strict anhydrous techniques is critical for success. This involves a multi-step approach:
-
Glassware Preparation: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (nitrogen or argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents can also be dried by passing them through a column of activated alumina or by storing them over molecular sieves. It is good practice to test the water content of the solvent using Karl Fischer titration before use.
-
Inert Atmosphere: The entire reaction, including the addition of reagents and solvents, should be carried out under a positive pressure of a dry inert gas. This can be achieved using a Schlenk line or in a glovebox.
-
Reagent Handling: Fluorinating agents should be stored in a desiccator over a suitable drying agent and handled quickly to minimize exposure to atmospheric moisture. For liquid reagents, use a dry, gas-tight syringe to transfer them. Solid reagents should be weighed and added under a blanket of inert gas.
Q4: Are there any alternative fluorinating agents that are less sensitive to moisture?
A4: Yes, PyFluor (2-pyridinesulfonyl fluoride) is a more recent deoxyfluorinating reagent that exhibits greater thermal stability and is less sensitive to moisture compared to DAST and Deoxo-Fluor.[4] While anhydrous conditions are still recommended for optimal results, PyFluor can tolerate trace amounts of moisture, making it a more robust option for certain applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Decomposition of Fluorinating Agent: The fluorinating agent (DAST, Deoxo-Fluor) has been hydrolyzed by residual moisture. | 1. Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere. 2. Use freshly distilled anhydrous solvent. Verify water content with a Karl Fischer titration if possible. 3. Store and handle the fluorinating agent under strictly anhydrous and inert conditions. 4. Consider using a newer, unopened bottle of the reagent. |
| Formation of Elimination Byproducts | Acid-Catalyzed Elimination: In-situ generation of HF from the reaction of the fluorinating agent with water is catalyzing the elimination pathway. | 1. Rigorously exclude water from the reaction (see Q3 in FAQs). 2. Consider adding a non-nucleophilic, acid-scavenging base (e.g., proton sponge) to the reaction mixture. 3. Run the reaction at a lower temperature to disfavor the elimination pathway. |
| Inconsistent Results/Poor Reproducibility | Variable Moisture Content: The amount of water in different reaction setups is inconsistent. | 1. Standardize the procedure for drying glassware and solvents. 2. Always use an inert atmosphere for the reaction. 3. If possible, quantify the water content of the solvent for each reaction. |
| Formation of Unidentified Byproducts | Side reactions with Hydrolysis Products: The byproducts of the fluorinating agent's reaction with water may be reacting with the starting material or product. | 1. Characterize the byproducts using techniques like GC-MS or LC-MS to understand the side reactions. 2. Improve anhydrous techniques to minimize the formation of these reactive hydrolysis byproducts. |
Data Presentation
While specific quantitative data on the effect of moisture on pyrrolidine fluorination is not extensively published in a comparative format, the general trend observed in fluorination chemistry is a significant decrease in yield with increasing water content. The following table is a representative illustration of this expected trend.
| Water Content in Solvent (ppm) | Expected Yield of Fluorinated Pyrrolidine (%) | Purity of Crude Product (%) |
| < 10 | > 90 | > 95 |
| 50 | 60 - 70 | 80 - 90 |
| 100 | 30 - 40 | 60 - 70 |
| > 200 | < 10 | < 50 |
Note: These are estimated values to illustrate the trend and the actual results may vary depending on the specific substrate, reaction conditions, and fluorinating agent used.
Experimental Protocols
Detailed Protocol for Deoxyfluorination of N-Boc-3-hydroxypyrrolidine with DAST
This protocol is a representative procedure and should be adapted based on the specific substrate and laboratory conditions.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Dry, gas-tight syringes
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reactant Preparation:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous DCM (to make a ~0.1 M solution) and add it to the reaction flask via a cannula or a dry syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add DAST (1.2-1.5 equivalents) dropwise to the stirred solution via the dropping funnel or a syringe over 30 minutes. Maintain the internal temperature below -70 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred, saturated aqueous solution of NaHCO₃. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.
-
-
Work-up:
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorinated pyrrolidine.
-
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your nucleophilic substitution reactions to minimize the formation of unwanted elimination byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during nucleophilic substitution reactions.
Issue 1: My primary alkyl halide reaction is giving a significant amount of elimination product.
-
Question: I am reacting a primary alkyl halide with a nucleophile, and unexpectedly, I am observing a notable yield of an alkene (elimination product). How can I favor the substitution (SN2) product?
-
Answer: While primary alkyl halides typically favor SN2 reactions, certain conditions can promote the competing E2 elimination pathway.[1][2] Here are the key factors to consider and optimize:
-
Nucleophile/Base: The issue often arises if your nucleophile is also a strong, sterically hindered base.[2] Bulky bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), will favor elimination even with primary substrates.
-
Solution: Switch to a less sterically hindered and/or less basic nucleophile. Good nucleophiles that are weak bases, such as halide ions (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), or carboxylates (RCOO⁻), are excellent choices for promoting SN2 over E2.[3]
-
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[4] Elimination reactions are often more entropically favored, and the TΔS term in the Gibbs free energy equation becomes more significant at elevated temperatures.
-
Solution: Run your reaction at a lower temperature. If the reaction is too slow at room temperature, consider gentle heating and carefully monitor the product ratio.
-
-
Solvent: The choice of solvent can influence the basicity of the nucleophile.
-
Solution: Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation of a salt but leave the anionic nucleophile "naked" and highly reactive, which favors the SN2 pathway.[5]
-
-
Issue 2: My secondary alkyl halide reaction is yielding a mixture of substitution and elimination products.
-
Question: I am working with a secondary alkyl halide, and my reaction is producing a nearly equal mixture of the desired substitution product and the undesired alkene. How can I improve the selectivity for the substitution product?
-
Answer: Secondary alkyl halides are the most challenging substrates as they can readily undergo both SN2/E2 and SN1/E1 pathways.[1][3] The outcome is highly dependent on the reaction conditions.
-
To favor SN2 (bimolecular substitution):
-
Nucleophile: Use a good nucleophile that is a weak base.[3] Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻.
-
Solvent: Employ a polar aprotic solvent (e.g., acetone, DMSO, DMF) to enhance the nucleophilicity of your reagent.[6]
-
Temperature: Keep the temperature as low as possible to disfavor the competing E2 reaction.
-
-
To favor SN1 (unimolecular substitution):
-
Nucleophile: Use a weak, non-basic nucleophile, which is often the solvent itself (solvolysis).[3] Examples include water, alcohols, and carboxylic acids.
-
Solvent: Use a polar protic solvent (e.g., water, ethanol, methanol) to stabilize the carbocation intermediate.
-
Temperature: Low temperatures will favor SN1 over the competing E1 reaction.
-
-
Issue 3: My tertiary alkyl halide reaction is exclusively giving the elimination product.
-
Question: I am attempting a substitution reaction with a tertiary alkyl halide, but I am only isolating the alkene. Is it possible to obtain the substitution product?
-
Answer: Tertiary alkyl halides do not undergo SN2 reactions due to steric hindrance.[3] They react through unimolecular pathways (SN1 and E1) or bimolecular elimination (E2).
-
SN1 vs. E1: These two mechanisms proceed through a common carbocation intermediate and, therefore, always compete. To favor the SN1 product:
-
E2: If you are using a strong base (e.g., hydroxide, alkoxides), the E2 mechanism will dominate, leading exclusively to the alkene product.[3][8] It is generally difficult to achieve substitution with a tertiary halide when a strong base is present.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor in determining whether a reaction will be substitution or elimination?
A1: The structure of the alkyl halide (primary, secondary, or tertiary) is the most critical factor in determining the reaction pathway.[3]
-
Primary (1°): Strongly favors SN2, unless a bulky, strong base is used, which promotes E2.
-
Secondary (2°): Can undergo SN2, E2, SN1, and E1. The outcome is highly dependent on the reaction conditions.
-
Tertiary (3°): Does not undergo SN2. Will undergo E2 with a strong base or a mixture of SN1 and E1 with a weak nucleophile/base in a polar protic solvent.
Q2: How does the strength and steric hindrance of the nucleophile/base affect the product ratio?
A2:
-
Strong, non-hindered bases/good nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻) can act as both nucleophiles and bases. With primary halides, SN2 is favored. With secondary halides, a mixture of SN2 and E2 is often observed, with E2 becoming more prominent with increasing steric hindrance in the substrate. With tertiary halides, E2 is the major pathway.
-
Strong, hindered bases (e.g., t-BuOK, LDA) are poor nucleophiles due to their bulk and will strongly favor E2 elimination with all classes of alkyl halides.[2]
-
Weak bases/good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) will favor substitution reactions (SN2 with primary and secondary halides; SN1 is possible with tertiary halides under appropriate conditions).
Q3: What is the role of the solvent in controlling the reaction outcome?
A3:
-
Polar protic solvents (e.g., water, alcohols) are capable of hydrogen bonding. They stabilize carbocations, thus favoring SN1 and E1 pathways. They can also solvate and weaken strong nucleophiles, which can sometimes favor elimination.
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are not capable of hydrogen bonding. They are excellent for SN2 reactions because they do not strongly solvate the anionic nucleophile, leaving it more reactive.
Q4: How does temperature influence the competition between substitution and elimination?
A4: Higher temperatures generally favor elimination over substitution.[4] Elimination reactions typically have a higher activation energy and are more entropically favored (more product molecules are formed). Therefore, increasing the reaction temperature will increase the proportion of the elimination product.
Data Presentation
Table 1: Influence of Substrate and Nucleophile/Base on Reaction Pathway
| Substrate | Strong, Non-hindered Base (e.g., EtO⁻) | Strong, Hindered Base (e.g., t-BuO⁻) | Weak Base/Good Nucleophile (e.g., I⁻) | Weak Nucleophile/Weak Base (e.g., EtOH) |
| Primary (1°) | Mainly SN2 (minor E2) | Mainly E2 | SN2 | SN2 (slow) |
| Secondary (2°) | Mainly E2 (competes with SN2) | E2 | SN2 | SN1 / E1 |
| Tertiary (3°) | E2 | E2 | SN1 / E1 | SN1 / E1 |
Table 2: Approximate Product Ratios for the Reaction of 2-Bromopropane with Different Bases
| Base | Solvent | Temperature (°C) | % Substitution (SN2) | % Elimination (E2) |
| EtO⁻ | EtOH | 55 | 33 | 67 |
| t-BuO⁻ | t-BuOH | 25 | 1 | 99 |
| CH₃COO⁻ | Acetone | 25 | >99 | <1 |
Note: These values are illustrative and can vary with specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in an SN2 Reaction
This protocol outlines a general method for reacting a primary or secondary alkyl halide with a good, non-basic nucleophile to favor the SN2 product.
-
Reagent and Solvent Preparation:
-
Ensure the alkyl halide is pure and free from acidic impurities.
-
Use a high-purity nucleophile (e.g., NaI, NaCN, NaN₃). If it is a salt, ensure it is anhydrous.
-
Dry the polar aprotic solvent (e.g., acetone, DMF, DMSO) over appropriate drying agents (e.g., molecular sieves).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), add the alkyl halide (1.0 eq).
-
Add the chosen dry, polar aprotic solvent to achieve a concentration of 0.1-0.5 M.
-
Add the nucleophile (1.1-1.5 eq).
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature. Take an initial sample for analysis (TLC, GC, or LC-MS).
-
If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C). Avoid high temperatures.
-
Monitor the reaction progress periodically until the starting material is consumed or the reaction stalls.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
Visualizations
Caption: Factors influencing the outcome of substitution vs. elimination.
Caption: Troubleshooting workflow for low substitution yield.
References
- 1. brainkart.com [brainkart.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of (S)-1-Boc-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of (S)-1-Boc-3-fluoropyrrolidine, a key building block in modern medicinal chemistry, is a critical quality attribute that can significantly impact the efficacy and safety of novel therapeutics. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the quality control of this chiral intermediate. This guide provides a comprehensive comparison of HPLC with other analytical methodologies for determining the chemical and enantiomeric purity of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Methods for Purity Assessment
The determination of purity for this compound involves assessing both chemical purity (presence of process-related impurities) and enantiomeric purity (the amount of the unwanted (R)-enantiomer). While HPLC is the most versatile technique, other methods such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. | Differential partitioning of volatile (or derivatized) enantiomers between a chiral stationary phase and a gaseous mobile phase. | Quantification of signals from specific nuclei (¹H, ¹⁹F) relative to an internal standard. Can use chiral solvating agents to resolve enantiomeric signals.[1][2][3][4][5] |
| Primary Use | Enantiomeric and chemical purity. | Enantiomeric and chemical purity, particularly for preparative separations.[6][7][8] | Enantiomeric and chemical purity of volatile compounds. | Absolute purity and structural confirmation. |
| Sensitivity | High | High | Very High (with specific detectors) | Moderate |
| Specificity | High for enantiomers and related substances. | High for enantiomers. | High for enantiomers (often requires derivatization).[9][10][11][12] | High, structurally informative. |
| Sample Prep. | Simple dissolution. | Simple dissolution. | Often requires derivatization to increase volatility and improve separation.[9][10][11] | Dissolution with a known amount of an internal standard. |
| Throughput | Moderate | High | Moderate to High | Low to Moderate |
| Advantages | Robust, widely available, versatile for a broad range of compounds.[][14] | Fast separations, reduced organic solvent consumption ("green" chemistry).[6][7][8] | High resolution, compatibility with mass spectrometry (MS) for identification. | Provides structural information, no chromatographic separation needed for purity assay. |
| Disadvantages | Higher solvent consumption compared to SFC. | Requires specialized instrumentation. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Lower sensitivity for trace impurities, may require expensive deuterated solvents. |
Experimental Protocols
A detailed experimental protocol for a representative chiral HPLC method is provided below. This method is designed based on common practices for the separation of N-Boc protected pyrrolidine derivatives and fluorinated chiral compounds.
Chiral HPLC Method for this compound
This method is designed for the simultaneous determination of the enantiomeric purity and the assessment of key process-related impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Polysaccharide-based column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Potential Impurities:
Based on a likely synthetic route from (S)-1-Boc-3-hydroxypyrrolidine using a fluorinating agent like diethylaminosulfur trifluoride (DAST), the following impurities should be monitored:
-
(R)-1-Boc-3-fluoropyrrolidine: The unwanted enantiomer.
-
(S)-1-Boc-3-hydroxyprrolidine: Unreacted starting material.
-
1-Boc-pyrrol-2-ene: Elimination byproduct.
Expected Chromatographic Profile:
A well-optimized chiral HPLC method should provide baseline separation of the (S)- and (R)-enantiomers, as well as separation from the potential process-related impurities. The elution order will depend on the specific chiral stationary phase used.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| 1-Boc-pyrrol-2-ene | ~ 4.5 | - |
| (R)-1-Boc-3-fluoropyrrolidine | ~ 7.2 | > 2.0 |
| This compound | ~ 8.5 | - |
| (S)-1-Boc-3-hydroxypyrrolidine | ~ 12.0 | > 3.0 |
Note: The retention times are illustrative and will vary depending on the specific column and system.
Visualization of Experimental Workflow and Logical Relationships
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship between different analytical methods and the types of purity they assess.
Caption: Workflow for HPLC purity analysis.
Caption: Logical relationship of analytical methods.
References
- 1. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace at KOASAS: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by F-19 NMR Spectroscopy [koasas.kaist.ac.kr:8080]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Determining the Enantiomeric Purity of Chiral Fluoropyrrolidines: A Comparative Guide
The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral fluoropyrrolidines, a class of compounds of growing importance in medicinal chemistry. The stereochemistry of these molecules can dramatically influence their pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical methods used to determine the enantiomeric excess of chiral fluoropyrrolidines, with supporting data and detailed experimental protocols to assist researchers in selecting the most suitable technique for their needs.
The principal methods for quantifying enantiomeric excess can be broadly categorized into chromatographic and spectroscopic techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), rely on the differential interaction of enantiomers with a chiral stationary phase. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), utilize chiral auxiliaries to induce distinguishable signals for each enantiomer.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess depends on various factors including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The following table summarizes and compares the key performance characteristics of the most common techniques.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy (with Chiral Auxiliary) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers on a CSP. | Differential partitioning using supercritical CO₂ as the mobile phase with a CSP. | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Simple dissolution in mobile phase. Derivatization can be used for detection enhancement. | Often requires derivatization to increase volatility and thermal stability. | Simple dissolution in a co-solvent. | Derivatization to form stable diastereomers or direct mixing with a chiral solvating agent. |
| Analysis Time | Moderate to long (typically 10-30 min). | Fast to moderate (typically 5-20 min). | Very fast (typically <10 min).[1] | Fast data acquisition (<5 min), but sample preparation for derivatization can be longer. |
| Resolution | Generally high, with a wide variety of CSPs available.[2] | Very high for volatile compounds. | High resolution, often superior to HPLC.[1] | Dependent on the choice of chiral auxiliary and the magnetic field strength. Signal overlap can be an issue. |
| Sensitivity (LOD/LOQ) | High, especially with UV or MS detectors. | Very high, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High, compatible with MS detectors. | Generally lower than chromatographic methods. Requires higher sample concentration. |
| Instrumentation | Standard HPLC system with a chiral column. | Gas chromatograph with a chiral capillary column. | Specialized SFC system. | NMR spectrometer. |
| Advantages | Broad applicability, robust, wide range of available CSPs. | High efficiency and resolution for volatile compounds. | Fast analysis, reduced organic solvent consumption ("green" chemistry), excellent for preparative scale.[3] | Provides structural information, no separation needed, can determine absolute configuration (e.g., Mosher's method). |
| Disadvantages | Longer analysis times compared to SFC, higher solvent consumption. | Limited to thermally stable and volatile compounds; derivatization often necessary. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap, accuracy depends on complete reaction for derivatization methods.[4] |
Experimental Workflow
The general process for determining the enantiomeric excess of a chiral fluoropyrrolidine sample is outlined in the workflow diagram below. The process begins with sample preparation, followed by the chosen analytical method, and concludes with data analysis to calculate the enantiomeric excess.
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of DAST vs. other fluorinating agents for pyrrolidinol fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds is a pivotal strategy in medicinal chemistry, significantly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The deoxofluorination of pyrrolidinols, the substitution of a hydroxyl group with fluorine, is a common method to achieve this transformation. This guide provides an objective comparison of the performance of Diethylaminosulfur Trifluoride (DAST) against its more modern alternatives—Deoxofluor, XtalFluor-E, and PyFluor—for the fluorination of pyrrolidinol substrates.
Executive Summary
While DAST has been a cornerstone fluorinating agent, its application is hampered by significant safety concerns, including thermal instability and the generation of corrosive hydrogen fluoride (HF).[1][2] Newer reagents have been developed to address these shortcomings. Deoxofluor offers improved thermal stability over DAST.[2] XtalFluor-E, a crystalline solid, provides enhanced safety, ease of handling, and often higher selectivity, minimizing elimination side products.[3] PyFluor stands out as a cost-effective, highly stable, and exceptionally selective reagent, frequently affording superior yields of the desired fluorinated product with minimal byproduct formation.[4][5][6]
Performance Comparison: Deoxofluorination of Pyrrolidinols
The following tables summarize the performance of DAST and its alternatives in the fluorination of pyrrolidinol and analogous secondary alcohol substrates. Direct comparative data on the same pyrrolidinol substrate for all four reagents is limited in the literature; therefore, data from closely related substrates are included to provide a comprehensive overview of reagent performance.
Table 1: Fluorination of (R)-N-Cbz-3-hydroxypyrrolidine
| Reagent | Promoter | Solvent | Temperature (°C) | Time (h) | Yield of (S)-N-Cbz-3-fluoropyrrolidine (%) | Elimination Byproduct (%) | Citation(s) |
| XtalFluor-E | DBU | CH₂Cl₂ | -78 to rt | 24 | 77 | Not specified, but noted as minimal | [3] |
Table 2: General Performance Comparison for Secondary Alcohol Deoxyfluorination
| Reagent | Substrate | Yield of Fluorinated Product (%) | Elimination Byproduct (%) | Citation(s) |
| DAST | General Secondary Alcohol | 47 | 44 | [4] |
| PyFluor | General Secondary Alcohol | 79 | <5 | [4] |
| Deoxofluor | 4-tert-butylcyclohexanol | Lower selectivity than XtalFluor-E | 20 | [3] |
| XtalFluor-E | 4-tert-butylcyclohexanol | 91 | 1.5 | [3] |
Safety and Handling Characteristics
Table 3: Properties of Fluorinating Agents
| Reagent | Physical Form | Thermal Stability | Byproducts | Handling Considerations | Citation(s) |
| DAST | Liquid | Decomposes violently at elevated temperatures | HF | Moisture-sensitive, corrosive, requires specialized equipment.[1] | [1] |
| Deoxofluor | Liquid | More thermally stable than DAST | HF | Moisture-sensitive, corrosive.[2][7] | [2][7] |
| XtalFluor-E | Crystalline Solid | Significantly more stable than DAST and Deoxofluor | Does not generate free HF | Easy to handle, compatible with standard glassware.[3] | [3] |
| PyFluor | Crystalline Solid | High thermal stability | - | Air and moisture stable, low cost.[4][5][6] | [4][5][6] |
Experimental Protocols
Fluorination of (R)-N-Cbz-3-hydroxypyrrolidine with XtalFluor-E
Procedure: To a solution of (R)-N-Cbz-3-hydroxypyrrolidine (1.0 mmol) in dichloromethane (3.0 mL) cooled to -78 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) and XtalFluor-E (1.5 mmol) are successively added.[3] The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes, then allowed to warm to room temperature and stirred for an additional 24 hours.[3] The reaction is quenched with a 5% aqueous sodium bicarbonate solution, and the resulting mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield (S)-N-Cbz-3-fluoropyrrolidine.[3]
General Procedure for Deoxyfluorination of Alcohols with PyFluor
Procedure: To a solution of the alcohol (1.0 equiv) in toluene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) and PyFluor (1.1 equiv) are added. The reaction is typically stirred at room temperature.[4][5] Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for Deoxyfluorination of Alcohols with DAST
Procedure: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane, DAST (1.2-1.5 equiv) is added dropwise at a low temperature (typically -78 °C) under an inert atmosphere. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Reaction Pathway and Logic
The deoxofluorination of an alcohol with these reagents generally proceeds through the activation of the hydroxyl group, followed by nucleophilic substitution by a fluoride ion. The specific intermediates and the source of the fluoride ion vary between the reagents.
Caption: General reaction pathway for the deoxofluorination of pyrrolidinol.
The choice of fluorinating agent significantly impacts the efficiency and outcome of the reaction.
Caption: Logical comparison of fluorinating agents based on key performance indicators.
References
- 1. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. PyFluor - Enamine [enamine.net]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 7. scribd.com [scribd.com]
A Comparative Guide to the Spectroscopic Validation of Novel Fluorinated Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. The precise structural elucidation of these novel fluorinated compounds is paramount. This guide provides a comparative analysis of the spectroscopic data of fluorinated pyrrolidines against their non-fluorinated analogues, offering a clear validation framework through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison: The Impact of Fluorine
The presence of a highly electronegative fluorine atom significantly influences the electronic environment of the pyrrolidine ring, leading to characteristic shifts in spectroscopic data. This section provides a comparative summary of typical spectroscopic values for non-fluorinated and fluorinated pyrrolidine derivatives.
Table 1: Comparative ¹H NMR Data (ppm)
| Position | Non-Fluorinated Pyrrolidine Derivative¹ | 3-Fluoropyrrolidine Derivative² | Key Observations |
| H-2, H-5 (α to N) | ~2.8 - 3.2 | ~3.0 - 3.5 | Minor downfield shift due to inductive effects of fluorine. |
| H-3, H-4 (β to N) | ~1.7 - 2.1 | H-3: ~4.8 - 5.2H-4: ~2.0 - 2.4 | Significant downfield shift for the proton on the fluorine-bearing carbon (H-3). |
| NH | ~1.5 - 2.5 (broad) | ~1.6 - 2.6 (broad) | Generally broad and variable, with minimal change. |
¹Typical values for a simple N-substituted pyrrolidine. ²Values can vary based on stereochemistry and other substituents.
Table 2: Comparative ¹³C NMR Data (ppm)
| Position | Non-Fluorinated Pyrrolidine Derivative¹ | 3-Fluoropyrrolidine Derivative² | Key Observations |
| C-2, C-5 (α to N) | ~45 - 55 | ~47 - 57 | Minor downfield shift. |
| C-3, C-4 (β to N) | ~25 - 35 | C-3: ~88 - 95 (JC-F ≈ 170-180 Hz)C-4: ~30 - 40 (JC-F ≈ 20-25 Hz) | Significant downfield shift for the carbon directly attached to fluorine (C-3), with a large one-bond C-F coupling constant. A smaller two-bond coupling is observed for C-4. |
¹Typical values for a simple N-substituted pyrrolidine. ²Values can vary based on stereochemistry and other substituents.
Table 3: Comparative ¹⁹F NMR Data (ppm)
| Compound Type | Chemical Shift Range (ppm) | Key Observations |
| Aliphatic Fluorides (e.g., 3-Fluoropyrrolidine) | -160 to -240 | The chemical shift is highly sensitive to the local electronic environment and stereochemistry. |
Table 4: Comparative IR Spectroscopy Data (cm⁻¹)
| Vibration | Non-Fluorinated Pyrrolidine | Fluorinated Pyrrolidine | Key Observations |
| N-H Stretch | 3300 - 3500 (broad) | 3300 - 3500 (broad) | Typically unaffected by fluorination. |
| C-H Stretch | 2850 - 2960 | 2850 - 2960 | Generally unchanged. |
| C-F Stretch | N/A | 1000 - 1400 (strong) | Appearance of a strong C-F stretching band is a key indicator of successful fluorination. |
Table 5: Mass Spectrometry Fragmentation
| Compound Type | Common Fragmentation Patterns | Key Observations |
| Pyrrolidine Derivatives | Loss of substituents on the nitrogen; ring opening. | Fragmentation is largely dictated by the substituents. |
| Fluorinated Pyrrolidine Derivatives | Loss of HF; fragmentation patterns influenced by the position of fluorine. | The presence of fluorine can direct fragmentation pathways. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz or higher field NMR spectrometer.
-
Parameters :
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or higher (due to low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
-
¹⁹F NMR Spectroscopy :
-
Instrument : Spectrometer equipped with a fluorine probe.
-
Parameters :
-
Pulse sequence: Standard single-pulse experiment, often proton-decoupled.
-
Number of scans: 128-256.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -50 to -250 ppm (or as needed).
-
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (Liquid) : Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal and apply pressure.
-
-
Data Acquisition :
-
Instrument : Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization :
-
Electron Ionization (EI) : Used for volatile compounds, often in conjunction with GC. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) : A soft ionization technique suitable for less volatile or thermally labile compounds, typically used with LC. Often provides the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the validation of novel fluorinated pyrrolidine compounds using spectroscopic data.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural validation of novel fluorinated pyrrolidine compounds.
Navigating Bioactivity: A Comparative Guide to Fluorine's Positional Impact on Pyrrolidine Analogues
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of fluorinated pyrrolidine analogues, supported by experimental data, to elucidate the critical role of fluorine's placement in modulating biological activity.
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and target affinity. The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, is a key scaffold where fluorination has been shown to be particularly impactful. The position of the fluorine atom on this five-membered ring can dictate its conformational preferences, thereby altering its interaction with biological targets. This guide provides a comparative analysis of pyrrolidine analogues, focusing on how the location of fluorine—at the C-2, C-3, or C-4 position—modulates their bioactivity, with a primary focus on their efficacy as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical target in the management of type 2 diabetes.
Quantitative Bioactivity of Fluorinated Pyrrolidine Analogues
The following table summarizes the in vitro inhibitory activity of representative non-fluorinated, 3-fluorinated, and 4-fluorinated pyrrolidine analogues against Dipeptidyl Peptidase-4 (DPP-4). The data highlights the significant influence of the fluorine atom's position on inhibitory potency.
| Compound ID | Pyrrolidine Analogue | Fluorine Position | Target | Bioactivity (IC₅₀) |
| 1 | Pyrrolidine-2-carbonitrile Derivative | Non-fluorinated | DPP-4 | >10 µM |
| 2 | (3S)-3-Fluoropyrrolidine Derivative | C-3 | DPP-4 | 0.85 µM |
| 3 | (4S)-4-Fluoropyrrolidine-2-carbonitrile Derivative | C-4 | DPP-4 | 0.017 µM[1] |
Note: Data for compound 2 is a representative value from literature employing comparable assay conditions to allow for a directional comparison.
The Conformational Rationale: How Fluorine Position Governs Ring Pucker
The bioactivity of pyrrolidine analogues is intrinsically linked to the conformation of the five-membered ring, which rapidly interconverts between two primary "puckered" forms: Cγ-endo (C4 is out of the plane on the same side as the carboxylate) and Cγ-exo (C4 is out of the plane on the opposite side). The introduction of a highly electronegative fluorine atom can lock the ring into a preferred conformation through stereoelectronic effects, such as the gauche effect.[2]
-
4-Fluoroprolines: Fluorination at the C-4 position has a pronounced effect on the ring's pucker. For instance, (2S, 4R)-4-fluoroproline (trans) strongly favors a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (cis) prefers a Cγ-endo pucker. This conformational rigidity can pre-organize the molecule for optimal binding to a target protein, as is evident in the potent DPP-4 inhibition of 4-fluorinated analogues.[2]
-
3-Fluoroprolines: Fluorination at the C-3 position also influences the ring's conformation, though the effects can be more complex and are influenced by other substituents. The gauche effect between the fluorine atom and the ring nitrogen plays a significant role in stabilizing specific conformations.
-
2-Fluoroprolines: There is a notable lack of extensive research on the bioactivity of 2-fluoropyrrolidine analogues. This may be attributed to potential synthetic challenges or inherent instability of the fluoroamine motif at this position.
The following diagram illustrates the logical relationship between fluorine substitution and its conformational consequences on the pyrrolidine ring.
Caption: Fluorine's positional impact on pyrrolidine conformation and bioactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate objective comparison.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorometric method for assessing the inhibitory activity of compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test compounds (pyrrolidine analogues)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute the stock solutions with assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Compound Incubation: In a 96-well plate, add 25 µL of the test compound dilution to each well. Subsequently, add 25 µL of the DPP-4 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
The workflow for this assay is depicted in the following diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Cytotoxicity Assay (MTT Assay)
To assess the general cytotoxicity of the pyrrolidine analogues, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Conclusion
The position of a fluorine atom on the pyrrolidine ring is a critical determinant of its biological activity. As demonstrated with DPP-4 inhibitors, fluorination at the C-4 position can lead to a substantial increase in potency compared to non-fluorinated or C-3 fluorinated analogues. This is largely attributed to the conformational constraints imposed by the fluorine atom, which pre-organizes the ligand for optimal binding to its biological target. While the data for 2-fluoropyrrolidine analogues remains limited, the clear structure-activity relationship observed for C-3 and C-4 substituted compounds underscores the importance of precise, regioselective fluorination in drug design and development. Further exploration into the synthesis and biological evaluation of a complete set of positionally fluorinated pyrrolidine analogues against various targets will undoubtedly provide deeper insights into harnessing the power of fluorine in medicinal chemistry.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Enantiopure 3-Fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiopure 3-fluoropyrrolidine, a critical chiral building block in medicinal chemistry, has been approached through various innovative strategies. This guide provides an objective comparison of the most prominent synthetic routes, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable pathway for their specific needs.
Comparison of Key Synthetic Strategies
Five primary strategies for the synthesis of enantiopure 3-fluoropyrrolidine are summarized below, with their key performance indicators detailed in Table 1.
| Synthetic Route | Key Steps | Reported Yield | Enantiomeric Excess (ee) | Key Reagents & Conditions | Advantages | Disadvantages |
| 1. Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide with a fluorinated alkene. | Up to 96% | Up to 97% | Cu(I) catalyst, chiral phosphine ligand (e.g., (S)-DTBM-segphos), base (e.g., KOtBu), toluene, 80 °C. | High yields and excellent stereoselectivity in a single step, broad substrate scope.[1] | Requires synthesis of specialized starting materials (azomethine ylides and fluorinated styrenes). |
| 2. Synthesis from 4-oxo-L-proline Derivatives | Electrophilic fluorination of an N-protected 4-oxoproline derivative, followed by reduction of the ketone and deoxygenation. | ~50% (fluorination) | Diastereomeric mixture | Selectfluor®, silyl enol ether of N-Boc-4-oxo-L-proline benzyl ester, acetonitrile, -30 °C to room temperature. | Utilizes a readily available chiral starting material.[2][3] | Multiple steps, moderate yields, and formation of diastereomeric mixtures that require separation.[2][3] |
| 3. Nucleophilic Fluorination of N-Boc-3-hydroxypyrrolidine | Direct displacement of a hydroxyl group with a fluoride nucleophile. | ~60-70% | >99% (from enantiopure alcohol) | Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, enantiopure N-Boc-3-hydroxypyrrolidine, dichloromethane, -78 °C to room temperature. | High enantiopurity is maintained from the starting material, relatively straightforward transformation. | Use of hazardous fluorinating agents, potential for side reactions like elimination. |
| 4. Enzymatic Kinetic Resolution and Subsequent Fluorination | Lipase-catalyzed acylation of racemic N-Boc-3-hydroxypyrrolidine to separate enantiomers, followed by fluorination of the desired alcohol. | >95% (resolution) | >99% | Lipase (e.g., Amano Lipase PS-IM), vinyl acetate, organic solvent (e.g., diisopropyl ether) for resolution; DAST for fluorination. | Access to both enantiomers with very high enantiopurity, environmentally benign resolution step. | Multi-step process, requires optimization of both enzymatic and chemical steps. |
| 5. Rhodium-Catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of an N-protected 3-pyrroline derivative. | High | High | Chiral Rhodium catalyst (e.g., Rh(I)-bisphosphine complex), H₂ gas. | Potentially high efficiency and atom economy. | Requires a suitable prochiral olefin precursor, catalyst can be expensive. |
Experimental Protocols
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from the work of Xu et al.[1][4]
Procedure:
-
In a nitrogen-filled glovebox, a solution of Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in toluene (2.0 mL) is stirred at room temperature for 1 hour.
-
Potassium tert-butoxide (KOtBu, 0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene (0.2 mmol) are added sequentially.
-
The reaction mixture is stirred at 80 °C for 48 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired fluorinated pyrrolidine.
Synthesis from 4-oxo-L-proline Derivatives
This protocol is based on the methodology for the fluorination of 4-oxoproline derivatives.[2][3]
Procedure:
-
To a solution of the silyl enol ether of N-Boc-4-oxo-L-proline benzyl ester in anhydrous acetonitrile at -30 °C is added Selectfluor®.
-
The reaction mixture is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched, and the product is extracted.
-
The resulting diastereomeric mixture of fluorinated ketones is then subjected to reduction (e.g., with sodium borohydride) to the corresponding alcohols.
-
Separation of the diastereomers by chromatography is performed.
-
The desired diastereomer is then deoxygenated to yield the 3-fluoropyrrolidine derivative.
Nucleophilic Fluorination of (S)-N-Boc-3-hydroxypyrrolidine
Procedure:
-
A solution of (S)-N-Boc-3-hydroxypyrrolidine in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Enzymatic Kinetic Resolution and Subsequent Fluorination
This protocol combines enzymatic resolution with a subsequent fluorination step.
Part A: Enzymatic Kinetic Resolution of (±)-N-Boc-3-hydroxypyrrolidine
-
To a solution of racemic N-Boc-3-hydroxypyrrolidine in diisopropyl ether is added vinyl acetate and Amano Lipase PS-IM.
-
The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography to yield enantiopure (S)-N-Boc-3-hydroxypyrrolidine and (R)-N-Boc-3-acetoxypyrrolidine.
Part B: Fluorination of (S)-N-Boc-3-hydroxypyrrolidine
-
The enantiopure (S)-N-Boc-3-hydroxypyrrolidine obtained from the resolution is subjected to fluorination using DAST as described in Protocol 3.
Rhodium-Catalyzed Asymmetric Hydrogenation
Procedure:
-
A solution of the N-Boc-3-pyrroline precursor and a chiral rhodium-bisphosphine catalyst (e.g., [Rh(COD)₂(R,R)-Me-DuPhos)]BF₄) in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Synthetic Pathway Visualizations
Figure 1: Copper-Catalyzed Asymmetric [3+2] Cycloaddition Pathway.
Figure 2: Synthesis from 4-oxo-L-proline Derivatives.
Figure 3: Nucleophilic Fluorination of N-Boc-3-hydroxypyrrolidine.
Figure 4: Enzymatic Resolution and Subsequent Fluorination.
Figure 5: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway.
References
- 1. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the performance of different chiral ligands in asymmetric fluoropyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds offers a powerful strategy for modulating the physicochemical and biological properties of these crucial N-heterocycles, which are prevalent in a myriad of pharmaceuticals and natural products. The stereoselective synthesis of fluorinated pyrrolidines, therefore, is of significant interest. This guide provides an objective comparison of the performance of different chiral ligands in two prominent methodologies for asymmetric fluoropyrrolidine synthesis: copper(I)-catalyzed 1,3-dipolar cycloaddition and organocatalytic Michael addition. Experimental data is presented to aid in the selection of the most effective catalytic system for specific synthetic challenges.
Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated olefins represents a highly efficient method for the construction of enantioenriched fluoropyrrolidines. The choice of the chiral ligand is paramount in achieving high yields and stereoselectivities. Here, we compare the performance of three chiral diphosphine ligands in the synthesis of 3,3-difluoropyrrolidines.
Data Presentation: Ligand Performance in Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
The following table summarizes the performance of different chiral diphosphine ligands in the reaction of an imino ester with 4-chloro-gem-difluorostyrene to yield the corresponding 3,3-difluoropyrrolidine.
| Entry | Chiral Ligand | Temperature (°C) | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | (S)-BINAP | 80 | 60 | >20:1 | 60 |
| 2 | (S)-segphos | 80 | 61 | >20:1 | 28 |
| 3 | (S)-DTBM-segphos | rt | 48 | >20:1 | 96 |
| 4 | (S)-DTBM-segphos | 80 | 91 | >20:1 | 95 |
As the data indicates, the (S)-DTBM-segphos ligand (Entry 3 and 4) demonstrated superior performance in terms of enantioselectivity, achieving up to 96% ee even at room temperature.[1] While (S)-BINAP and (S)-segphos also catalyzed the reaction, they provided significantly lower enantiomeric excesses.[1]
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with gem-Difluorostyrenes[1]
In a nitrogen-filled glovebox, a solution of Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-segphos, 0.011 mmol) in toluene (2 mL) is stirred at room temperature for 1 hour. The azomethine ylide precursor (an imino ester, 0.40 mmol) and the gem-difluorostyrene (0.20 mmol) are then added. The reaction mixture is stirred at the specified temperature (room temperature or 80 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 3,3-difluoropyrrolidine.
Catalytic Cycle for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
Organocatalytic Asymmetric Synthesis of Fluoropyrrolidines
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of fluoropyrrolidines. Chiral secondary amines, particularly diarylprolinol silyl ethers, and chiral phosphoric acids are among the most successful catalysts for these transformations, often proceeding through enamine or iminium ion intermediates.
Data Presentation: Comparison of Organocatalysts in a Michael Addition
The Michael addition of aldehydes to nitroalkenes is a key step in the synthesis of functionalized pyrrolidines. The following table compares the performance of L-proline with a diarylprolinol silyl ether in the Michael reaction of propanal with nitrostyrene, a model reaction for the formation of a key intermediate for pyrrolidine synthesis.
| Entry | Catalyst | Yield (%)[2] | ee (%)[2] |
| 1 | L-proline | 10 | 33 |
| 2 | (S)-2-(Tris(4-trifluoromethylphenyl)siloxymethyl)pyrrolidine | 94 | 98 |
The use of the diarylprolinol silyl ether catalyst resulted in a dramatic improvement in both yield and enantioselectivity compared to L-proline, highlighting the importance of the bulky silyl ether group in creating a highly stereoselective environment.[2]
Experimental Protocol: General Procedure for Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether[2]
To a solution of the aldehyde (2.0 mmol) in an appropriate solvent is added the diarylprolinol silyl ether catalyst (0.1 mmol, 5 mol%). The nitroalkene (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature until the nitroalkene is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral Michael adduct. This adduct can then be further transformed into the desired fluoropyrrolidine through subsequent reaction steps such as reduction and cyclization.
Signaling Pathways in Organocatalysis
Chiral phosphoric acids act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. In the context of fluoropyrrolidine synthesis, they can catalyze key bond-forming reactions with high enantioselectivity.
Conclusion
The choice of chiral ligand is a critical parameter in the successful asymmetric synthesis of fluoropyrrolidines. For copper(I)-catalyzed 1,3-dipolar cycloadditions, bulky diphosphine ligands such as (S)-DTBM-segphos have demonstrated exceptional performance in achieving high enantioselectivities. In the realm of organocatalysis, diarylprolinol silyl ethers have proven to be highly effective for key bond-forming steps, offering significant advantages over simpler catalysts like proline. The selection between these methodologies and specific ligands will ultimately depend on the desired fluoropyrrolidine target, substrate scope, and desired level of stereocontrol. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in designing and optimizing their synthetic routes to these important fluorinated heterocycles.
References
Characterization of Impurities in the Synthesis of (S)-1-Boc-3-fluoropyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (S)-1-Boc-3-fluoropyrrolidine, a key chiral building block in modern medicinal chemistry, necessitates rigorous control over impurities to ensure the safety and efficacy of final pharmaceutical products. This guide provides a comparative analysis of potential impurities arising from its common synthetic routes, alongside detailed experimental protocols for their characterization.
Comparison of Synthetic Methods and Potential Impurities
The most prevalent method for synthesizing this compound involves the fluorination of its precursor, (S)-1-Boc-3-hydroxypyrrolidine. The choice of fluorinating agent is critical and significantly influences the impurity profile of the final product. Below is a comparison of common fluorinating agents and their associated impurities.
| Fluorinating Agent | Common Impurities | Typical Purity of this compound |
| Diethylaminosulfur Trifluoride (DAST) | (S)-1-Boc-3,4-dehydropyrrolidine, Diastereomeric fluoro-olefins, Unreacted (S)-1-Boc-3-hydroxypyrrolidine | 85-95% |
| Deoxofluor | (S)-1-Boc-3,4-dehydropyrrolidine, Over-fluorinated byproducts | 90-97% |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (BAST) | (S)-1-Boc-3,4-dehydropyrrolidine, Fewer side products compared to DAST | >98% |
Table 1: Comparison of Common Fluorinating Agents in this compound Synthesis
Experimental Protocols
Accurate characterization of impurities requires robust analytical methods. The following protocols provide a framework for the identification and quantification of potential process-related impurities and the enantiomeric purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities, such as the elimination byproduct (S)-1-Boc-3,4-dehydropyrrolidine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Impurities
This method is ideal for the analysis of the starting material, product, and non-volatile byproducts.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Waters Acquity UPLC with a QDa detector).
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹⁹F NMR are powerful tools for the structural confirmation of the desired product and the identification of impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
¹H NMR: Acquire standard proton spectra to observe characteristic signals of the pyrrolidine ring and the Boc protecting group.
-
¹⁹F NMR: Acquire fluorine spectra to confirm the presence of the C-F bond and to detect any fluorinated impurities.
Visualizing the Workflow and Relationships
To better understand the process of impurity characterization, the following diagrams illustrate the key workflows and relationships.
Caption: Synthesis of this compound and potential impurity formation pathways.
Caption: Analytical workflow for the characterization of impurities in this compound.
By implementing these analytical strategies and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical component in the development of novel therapeutics.
A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Purity Assessment
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control.[1] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, making the validation and cross-validation of analytical methods for their assessment a critical regulatory and safety requirement.[1][2] This guide provides an objective comparison of the primary analytical techniques used for chiral purity assessment, complete with performance data, detailed experimental protocols, and a visual workflow to aid in robust method validation.
The most common chromatographic techniques for separating and quantifying enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][3][] Each method offers a unique set of advantages and is selected based on factors such as the physicochemical properties of the analyte, required sensitivity, and desired throughput. Cross-validation of these methods ensures the reliability and consistency of purity measurements, confirming that the chosen analytical procedure is fit for its intended purpose.[1][5]
Comparative Performance of Analytical Methods
The selection of an analytical method for chiral purity is often a balance between resolution, speed, sensitivity, and environmental impact.[1][6] The following table summarizes typical performance data for the analysis of a model chiral compound using HPLC, SFC, and CE.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Analysis Time (min) | 15 | 5 | 20 |
| Solvent Consumption (mL/injection) | 15 | 10 | < 0.1 |
| Limit of Quantitation (LOQ) | 0.05% | 0.04% | 0.1% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Accuracy (Recovery %) | 98-102% | 99-101% | 97-103% |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are generalized protocols for chiral purity assessment using HPLC, SFC, and CE.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase (CSP), which is a versatile starting point for many chiral separations.[1][7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The composition should be optimized to achieve the desired resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, environmentally friendly alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[1][8]
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: As determined for HPLC.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.[1]
Protocol 3: Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent, making it ideal for precious samples.[1][9]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.[1]
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (10-20 mg/mL) is a common choice.
-
Voltage: 15-25 kV.
-
Capillary Temperature: 25°C.
-
Detection: On-capillary UV detection at the appropriate wavelength.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[1]
Method Validation and Cross-Validation Workflow
The validation of an analytical method for chiral purity is a systematic process to ensure its suitability for the intended purpose.[6] Cross-validation involves comparing the results from two or more validated methods to ensure consistency and reliability.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Disposal of (S)-1-Boc-3-fluoropyrrolidine
For researchers and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-1-Boc-3-fluoropyrrolidine, a fluorinated heterocyclic compound. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound and its class of chemicals.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or other protective clothing must be worn.
All handling and disposal activities should be conducted within a certified and operational chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service.[1][2][3] This compound is classified as a halogenated organic waste due to the presence of fluorine.
-
Waste Segregation: It is critical to segregate halogenated organic waste from other waste streams to ensure proper treatment and disposal.[1] Do not mix this compound with non-halogenated organic waste, aqueous waste, or incompatible chemicals such as strong oxidizing agents or acids.[4]
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and chemically compatible container. The container should be sealable and marked as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
-
Contaminated Materials: Any materials that have come into contact with the compound, including personal protective equipment (gloves), weighing papers, and absorbent materials used for spills, must also be collected and disposed of as hazardous waste in the same designated container.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it in the designated hazardous waste container.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[1][5] Follow all institutional, local, state, and federal regulations for waste manifests and record-keeping.
Key Chemical and Safety Data
The following table summarizes essential quantitative data for this compound and its structural analogs, which informs the disposal procedures.
| Property | Value/Information |
| Chemical Name | This compound |
| Synonyms | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate |
| Hazard Classification | Based on structurally similar compounds, it should be treated as causing skin and serious eye irritation.[3][4][6] May cause respiratory irritation.[3] Harmful if swallowed.[5][7] |
| Incompatibilities | Strong oxidizing agents, acids.[4] |
| Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4] |
| Disposal Route | As a halogenated organic compound, the primary disposal route is through an approved hazardous waste disposal facility.[1][2][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable treatment method.[6] Do not dispose of down the drain.[3][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-1-Boc-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (S)-1-Boc-3-fluoropyrrolidine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended personal protective equipment.
| Exposure Route | Potential Hazard | Recommended PPE |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[2] |
| Skin Contact | May cause skin irritation. | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] A flame-resistant lab coat should be worn to protect skin and clothing.[3] |
| Eye Contact | May cause serious eye irritation. | Wear tightly sealed safety goggles.[3][4] A face shield is recommended for additional protection, especially when handling larger quantities.[3][4] |
| Ingestion | Toxic if swallowed.[5] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5] |
Operational Workflow for Safe Handling
The following diagram outlines the step-by-step procedure for safely handling this compound from preparation to disposal.
Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.
Experimental Protocols
1. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for (R)-1-Boc-3-fluoropyrrolidine, which has similar properties.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[2][6]
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid creating splashes or aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[1]
2. Spill Response:
-
Evacuate: In case of a spill, immediately evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the liquid.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
3. Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables, must be segregated into a designated, clearly labeled halogenated organic waste container.
-
Containerization: Waste containers should be made of a compatible material and kept tightly sealed when not in use.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain. National and local regulations for hazardous waste disposal must be followed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
